4-(3-Hydroxyphenyl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(3-hydroxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6,11H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRZHQLWTDIFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296943 | |
| Record name | 4-(3-Hydroxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56872-07-2 | |
| Record name | NSC112804 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-Hydroxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(3-Hydroxyphenyl)-4-oxobutanoic Acid: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Hydroxyphenyl)-4-oxobutanoic acid, a member of the 4-aryl-4-oxobutanoic acid class, represents a molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structure, featuring a keto-acid moiety attached to a substituted phenyl ring, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthetic protocol, and a discussion of the potential applications of this compound, grounded in established scientific principles and methodologies.
Chemical Structure and Identification
The foundational step in understanding any chemical entity is the precise definition of its structure and its unique identifiers.
IUPAC Name: 4-(3-Hydroxyphenyl)-4-oxobutanoic acid[2] CAS Number: 56872-07-2[2] PubChem CID: 270396[2]
The molecule consists of a butanoic acid chain where the carbon atom at position 4 is part of a ketone group. This carbonyl carbon is directly attached to a phenyl ring, which is substituted with a hydroxyl group at the meta-position (position 3).
Molecular Structure:
Sources
Molecular weight and formula of 4-(3-Hydroxyphenyl)-4-oxobutanoic acid
Technical Monograph: 4-(3-Hydroxyphenyl)-4-oxobutanoic Acid
Executive Summary
4-(3-Hydroxyphenyl)-4-oxobutanoic acid (CAS: 56872-07-2) is a critical keto-acid scaffold in medicinal chemistry. Structurally characterized by a succinic acid chain attached to a meta-hydroxylated benzene ring, it serves as a versatile intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) , Kynurenine 3-Monooxygenase (KMO) inhibitors , and polyphenol metabolites .
This guide moves beyond basic stoichiometry to provide a rigorous analysis of its synthesis, validation, and therapeutic utility.[1]
Part 1: Physicochemical Identity & Profile[2]
The following data constitutes the definitive identification matrix for this compound. Researchers should use these values for stoichiometric calculations and analytical method validation.
| Parameter | Technical Specification |
| IUPAC Name | 4-(3-Hydroxyphenyl)-4-oxobutanoic acid |
| Common Synonyms | 3-(3-Hydroxybenzoyl)propionic acid; 3-Succinoylphenol |
| CAS Registry Number | 56872-07-2 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Exact Mass | 194.0579 g/mol |
| Appearance | Off-white to pale beige crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent) |
| pKa (Predicted) | Carboxyl: ~4.5 |
| Melting Point | 158–162 °C (Dependent on polymorph/purity) |
| SMILES | O=C(O)CCC(=O)c1cccc(O)c1 |
Part 2: Synthetic Engineering (The "How")
Synthesizing the meta-isomer (3-hydroxy) presents a regiochemical challenge compared to the para-isomer. Direct Friedel-Crafts acylation of phenol typically directs to the ortho/para positions. Therefore, a Directed Metalation or Grignard approach is required for high-fidelity synthesis.
Protocol A: The Modern Grignard Route (High Regioselectivity)
Recommended for research-grade purity to avoid difficult isomer separations.
Mechanism: Nucleophilic attack of a meta-substituted aryl Grignard reagent on succinic anhydride.
-
Precursor Selection: Start with 3-Bromoanisole (protected phenol).
-
Grignard Formation:
-
Reagents: 3-Bromoanisole (1.0 eq), Magnesium turnings (1.1 eq), THF (anhydrous).
-
Condition: Reflux under
to form (3-methoxyphenyl)magnesium bromide.
-
-
Acylation:
-
Reagents: Succinic Anhydride (0.9 eq) in THF.
-
Critical Process Parameter (CPP): Maintain temperature at -78°C during addition to prevent double addition (tertiary alcohol formation).
-
-
Deprotection (Demethylation):
-
Reagents:
(Boron tribromide) in DCM or 48% HBr/Acetic Acid. -
Step: Cleaves the methyl ether to restore the phenolic hydroxyl.
-
Protocol B: The Classical Friedel-Crafts (Industrial/Bulk)
Note: This route often requires rigorous purification to separate the 4-isomer from the 2-isomer if starting from phenol. For the 3-isomer, one must start with Nitrobenzene.
Workflow Diagram (Graphviz):
Figure 1: The "Nitro-Route" allows access to the meta-position by utilizing the meta-directing nature of the nitro group before converting it to a hydroxyl group.
Part 3: Analytical Validation (The "Proof")
To ensure the integrity of your compound, the following spectral signatures must be verified.
Proton NMR (¹H-NMR) in DMSO-d₆
-
δ 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ 9.8 ppm (s, 1H): Phenolic hydroxyl (-OH). Diagnostic peak.
-
δ 7.3 – 7.4 ppm (m, 3H): Aromatic protons (H-2, H-5, H-6).
-
δ 7.0 ppm (d, 1H): Aromatic proton (H-4, ortho to OH).
-
δ 3.15 ppm (t, 2H): Methylene group adjacent to ketone (-C(=O)-CH₂ -).
-
δ 2.55 ppm (t, 2H): Methylene group adjacent to carboxyl (-CH₂ -COOH).
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Mode (ESI-) is preferred due to the carboxylic acid and phenol.
-
Molecular Ion [M-H]⁻: 193.05 m/z.
-
Fragmentation Pattern:
-
Loss of CO₂ (44 Da): Decarboxylation is common in keto-acids.
-
Tropylium Ion formation: Characteristic of alkyl-substituted benzenes.
-
Part 4: Pharmaceutical Utility
This scaffold is not merely a chemical curiosity; it is a pharmacophore used in specific drug development pipelines.
Kynurenine 3-Monooxygenase (KMO) Inhibition
Research indicates that 4-aryl-4-oxobutanoic acid derivatives act as inhibitors of KMO.[1]
-
Mechanism: The keto-acid moiety mimics the structure of Kynurenine , the natural substrate of KMO.
-
Therapeutic Goal: Inhibition of KMO prevents the accumulation of neurotoxic metabolites (like quinolinic acid) in neurodegenerative diseases (Huntington's, Alzheimer's).
NSAID Precursors
The structure is homologous to the "fenbufen" and "fenoprofen" class of anti-inflammatory agents.
-
Modification: Reduction of the ketone to a methylene group (Wolff-Kishner) yields 4-(3-hydroxyphenyl)butanoic acid , a precursor to various COX-inhibitor analogs.
Biological Pathway Visualization:
Figure 2: Mechanism of Action in Neuroprotection. By mimicking the substrate, the compound inhibits KMO, shifting metabolic flux toward neuroprotective pathways.
Part 5: Safety & Handling
-
GHS Classification: Warning.[2]
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to oxidation over long periods; protect from light.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 270396, 4-(3-Hydroxyphenyl)-4-oxobutanoic acid. PubChem. Available at: [Link][3]
-
MDPI. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives (Relevant Friedel-Crafts methodologies). Molecules. Available at: [Link]
Sources
Thermodynamic Profiling of 3-Succinoylphenol Derivatives: From Crystal Lattice to Bioavailability
Introduction & Molecular Architecture
3-Succinoylphenol derivatives (systematically often referred to as 4-(3-hydroxyphenyl)-4-oxobutanoic acids) represent a critical class of bifunctional intermediates used in the synthesis of xanthene dyes, pharmaceutical ligands, and high-performance polymers. Their molecular architecture is defined by two distinct thermodynamic domains:
-
The Phenolic Core: A rigid, aromatic moiety capable of
- stacking and hydrogen bond donation/acceptance via the hydroxyl group ( ). -
The Succinoyl Tail: A flexible aliphatic chain terminating in a carboxylic acid (
), introducing rotational degrees of freedom and pH-dependent solubility.
Understanding the thermodynamic landscape of these derivatives—specifically their solid-liquid equilibrium (SLE), enthalpy of fusion, and dissociation constants—is non-negotiable for optimizing purification yields and predicting bioavailability.
The Thermodynamic Challenge
The primary challenge in handling 3-succinoylphenol derivatives lies in their amphiphilic nature . The competition between the hydrophilic carboxyl/phenol groups and the lipophilic benzene ring leads to complex solubility profiles in binary solvent systems. Furthermore, the keto-acid linkage is susceptible to specific thermal degradation pathways (decarboxylation) if processing temperatures exceed stability thresholds.
Thermal Analysis & Phase Transitions
Before solubility modeling, the solid-state properties must be established. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the standard protocols for this characterization.
Melting Point and Enthalpy of Fusion
For 3-succinoylphenol derivatives, the melting point (
-
Experimental Insight: A sharp endothermic peak in DSC indicates a pure crystalline phase. Broadening often suggests amorphous content or impurities.
-
Polymorphism Warning: Keto-acid derivatives frequently exhibit polymorphism. A secondary minor endotherm prior to the primary melt often indicates a solid-solid transition between polymorphs.
Thermal Stability (TGA)
TGA is mandatory to define the "safe processing window."
-
Degradation Onset: Typically stable up to ~180-200°C.
-
Mechanism: The first mass loss event is usually decarboxylation of the succinic tail, followed by total oxidation of the aromatic core.
Visualization: Thermal Characterization Workflow
Figure 1: Sequential workflow for thermal characterization to determine stability limits and fusion properties.
Solubility & Solution Thermodynamics[1][2]
The solubility of 3-succinoylphenol derivatives is generally endothermic, increasing with temperature. The "Modified Apelblat Equation" is the industry standard for correlating experimental solubility data for this class of phenolic acids.
Thermodynamic Modeling
To predict solubility (
Where
-
Parameter A: Related to the non-ideal solution behavior.
-
Parameter B: Reflects the enthalpy of solution.
-
Parameter C: Accounts for the temperature dependence of the enthalpy.
Solvent Selection Strategy
-
Protic Solvents (Ethanol, Methanol): High solubility due to H-bonding with both the phenol and carboxyl groups.
-
Aprotic Polar (DMF, DMSO): Very high solubility, but difficult to remove (high boiling point).
-
Non-polar (Hexane, Toluene): Very low solubility. Used as anti-solvents for crystallization.
Dissolution Thermodynamics
Using the van't Hoff analysis, we typically observe:
- : Endothermic dissolution (requires heat).
- : Non-spontaneous at standard conditions (requires saturation drive).
- : Entropy driven (lattice disruption increases disorder).
Physicochemical Stability ( & )
For drug development, the ionization state is paramount. 3-Succinoylphenol is a diprotic acid.
Dissociation Constants ( )
-
(Carboxyl): ~4.2 - 4.8. At physiological pH (7.4), this group is ionized (
), increasing water solubility. - (Phenol): ~9.5 - 10.2. Ionizes only at basic pH.
Causality: The electron-withdrawing nature of the para-succinoyl group (a ketone) on the phenol ring slightly increases the acidity of the phenol proton compared to unsubstituted phenol (
Partition Coefficient ( )
-
Typical Value: 1.5 - 2.5 (Unionized form).
-
Implication: The molecule has moderate lipophilicity, suggesting good membrane permeability in the stomach (low pH) but high water solubility in the intestine (neutral pH).
Experimental Protocols
Protocol A: Solubility Determination (Shake-Flask Method)
Standard: OECD Guideline 105
Objective: Determine equilibrium solubility in pure solvents.
-
Preparation: Add excess solid 3-succinoylphenol derivative to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir magnetically at fixed temperature (e.g., 298.15 K) for 24–48 hours.
-
Why? To ensure solid-liquid equilibrium (SLE) is reached.
-
-
Settling: Stop stirring and allow phases to separate for 2 hours at the same temperature.
-
Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Critical: Syringe and filter must be at the same temperature as the solution to prevent precipitation during filtering.
-
-
Quantification: Dilute the filtrate and analyze via HPLC (UV detection at
nm) or Gravimetric Analysis (evaporation). -
Replication: Repeat at intervals of 5 K (e.g., 298K, 303K, 308K).
Protocol B: Potentiometric Determination[3]
Objective: Accurate determination of ionization constants.
-
System: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm).
-
Solvent: Carbonate-free water (for carboxyl) or Water/Methanol (50:50) cosolvent (if insolubility prevents aqueous titration).
-
Procedure:
-
Dissolve ~0.05 mmol of sample in 50 mL solvent.
-
Titrate with 0.1 M standardized NaOH (KOH for non-aqueous).
-
Record pH vs. Volume added.
-
-
Calculation: Use the Gran plot method or derivative method (
) to identify inflection points.-
Correction: If using methanol/water, apply the Yasuda-Shedlovsky extrapolation to estimate aqueous
.
-
Visualization: Solubility Equilibrium Workflow
Figure 2: Step-by-step "Shake-Flask" protocol for generating thermodynamic solubility data.
Data Summary Table (Representative)
Note: Values below are representative of the 3-succinoylphenol class based on homologous phenolic acids.
| Property | Typical Value / Range | Unit | Method |
| Melting Point ( | 123.0 - 155.0 | °C | DSC (10 K/min) |
| Enthalpy of Fusion ( | 25.0 - 35.0 | kJ/mol | DSC Integration |
| 4.4 ± 0.2 | - | Potentiometry | |
| 9.8 ± 0.3 | - | Potentiometry | |
| 1.8 - 2.2 | - | Shake-flask / HPLC | |
| Solubility (Water, 25°C) | mole fraction | UV-Vis Saturation | |
| Solubility (Ethanol, 25°C) | mole fraction | UV-Vis Saturation |
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link
-
Mota, F. L., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research. Link
-
Li, Y., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules. Link
-
EPA CompTox Chemicals Dashboard. (2024). 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid (Surrogate Structure Data). U.S. Environmental Protection Agency. Link[1]
-
Ristić, M. M., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. Link
-
Zafar, S., et al. (2014).[2] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Link
Sources
Technical Guide: Solubility Profiling of 4-(3-Hydroxyphenyl)-4-oxobutanoic Acid in Organic Solvents
The following technical guide details the solubility characteristics, experimental determination protocols, and thermodynamic modeling of 4-(3-Hydroxyphenyl)-4-oxobutanoic acid (CAS 56872-07-2).
Executive Summary
4-(3-Hydroxyphenyl)-4-oxobutanoic acid (also referred to as
This guide addresses the lack of standardized public solubility tables for this specific isomer by providing a predictive solubility profile , a validated experimental protocol for generating precise data, and a thermodynamic modeling framework (Apelblat and van’t Hoff analysis) to correlate experimental results for process engineering.
Chemical Profile & Solubility Prediction
Physicochemical Properties[1][2][3][4]
-
IUPAC Name: 4-(3-Hydroxyphenyl)-4-oxobutanoic acid[1]
-
CAS Number: 56872-07-2[1]
-
Molecular Formula:
-
Molecular Weight: 194.18 g/mol
-
Functional Groups:
-
Phenolic Hydroxyl (-OH): H-bond donor/acceptor; enhances solubility in alcohols.
-
Ketone (C=O): Polar dipole; interacts with polar aprotic solvents (Acetone, DMSO).
-
Carboxylic Acid (-COOH): pH-dependent solubility; soluble in basic aqueous media, dimerizes in non-polar solvents.
-
Predicted Solubility Trends
Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 4-(4-hydroxyphenyl)-4-oxobutanoic acid), the solubility profile follows this hierarchy:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Short-Chain Alcohols | Methanol, Ethanol, IPA | High | Strong Hydrogen Bonding (Solute-Solvent) |
| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Moderate to High | Dipole-Dipole interactions |
| Ethers | THF, 1,4-Dioxane | Moderate | Oxygen lone pair coordination |
| Aromatic Hydrocarbons | Toluene, Benzene | Low (Temp. Dependent) | |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Lack of polar interactions |
| Water | Water (pH < 4) | Low | Hydrophobic aromatic ring dominates |
| Alkaline Water | Water (pH > 8) | High | Ionization of Carboxyl and Phenolic groups |
Experimental Protocols (Self-Validating Systems)
To generate precise mole-fraction solubility data (
Protocol: Dynamic Laser Monitoring Method
Objective: Determine the saturation temperature (
Equipment:
-
Jacketed glass vessel (50 mL) with precise temperature control (
K). -
Laser transmissometer (or turbidity probe).
-
Magnetic stirrer.
Workflow:
-
Preparation: Weigh a precise mass of solute (
) and solvent ( ) into the vessel. -
Dissolution: Heat the mixture to a temperature well above the estimated saturation point until the solution is clear (Laser Transmission
). -
Cooling: Lower the temperature at a slow, controlled rate (e.g., 0.1 K/min).
-
Nucleation Detection: Record the temperature (
) where laser transmission drops sharply (onset of turbidity). -
Equilibrium Verification: Re-heat the suspension slowly (0.1 K/min). The temperature at which the last crystal disappears (transmission returns to max) is recorded as
. -
Iteration: Add more solvent to the same vessel and repeat to generate a new data point for a lower concentration.
Visualization: Solubility Determination Workflow
Caption: Iterative workflow for determining solubility using the dynamic laser method.
Thermodynamic Modeling & Data Analysis
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of solids in liquids.
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).
- : Empirical model parameters derived via Multiple Linear Regression (MLR).
-
Interpretation: If
, the data is thermodynamically consistent.
van’t Hoff Equation
Used to estimate the enthalpy of dissolution (
-
Slope:
-
Insight: A positive
indicates an endothermic process (solubility increases with temperature), which is expected for this compound.
Visualization: Data Analysis Logic
Caption: Logical flow for correlating raw solubility data into thermodynamic parameters.
Process Application: Crystallization Strategy[8]
For the purification of 4-(3-Hydroxyphenyl)-4-oxobutanoic acid, a Cooling Crystallization or Anti-Solvent Crystallization strategy is recommended based on the predicted solubility profile.
Recommended Solvent System: Ethanol + Water
-
Rationale: The compound is highly soluble in hot ethanol (solvent) and sparingly soluble in water (anti-solvent).
-
Procedure:
-
Dissolve crude solid in Ethanol at 60°C (near saturation).
-
Filter hot to remove insoluble mechanical impurities.
-
Slowly add Water (pre-heated to 60°C) until the solution becomes slightly turbid.
-
Cool slowly to 5°C to induce crystallization.
-
This exploits the "Solubility Gap" created by the hydrophobic phenyl ring in the presence of water.
-
References
-
Experimental Methodology
-
Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[2] (Standard protocols for laser monitoring and gravimetric analysis).
-
Available at:
-
-
Thermodynamic Modeling
- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics.
-
Source:
-
Compound Data & Analogues
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 270396, 4-(3-Hydroxyphenyl)-4-oxobutanoic acid.
-
Available at: [1]
-
Purification Techniques
-
Moynihan, H. A., & Horgan, D. E. (2017).[3] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions". Organic Process Research & Development.
-
Available at:
-
Sources
4-(3-Hydroxyphenyl)-4-oxobutanoic Acid: Technical Profile & Synthesis Guide
Abstract
4-(3-Hydroxyphenyl)-4-oxobutanoic acid (CAS 56872-07-2) is a critical keto-acid scaffold in medicinal chemistry, primarily utilized as a pharmacophore for inhibiting Kynurenine 3-monooxygenase (KMO). Unlike its para-substituted counterparts, the meta-hydroxy orientation provides unique steric and electronic properties essential for specific enzyme binding pockets in neurodegenerative therapeutic research. This guide details the compound's identification, a high-fidelity synthesis route for the meta-isomer, and its biological relevance in the tryptophan-kynurenine pathway.
Part 1: Chemical Identity & Properties[1][2][3]
The precise identification of the meta-isomer is crucial, as the para-isomer (4-hydroxyphenyl) is a common impurity in direct Friedel-Crafts synthesis attempts.
Table 1: Chemical Identifiers[4][5]
| Identifier | Value |
| Chemical Name | 4-(3-Hydroxyphenyl)-4-oxobutanoic acid |
| Common Synonyms | 3-(3-Hydroxybenzoyl)propionic acid; |
| CAS Number | 56872-07-2 |
| PubChem CID | 270396 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| SMILES | O=C(O)CCC(=O)c1cc(O)ccc1 |
| InChI Key | QVWAEZJXDYOKEH-UHFFFAOYSA-N (Note: Verify specific isomer key) |
| Appearance | Off-white to tan crystalline powder |
| Melting Point | 146–147 °C |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |
Part 2: Synthesis & Production
Strategic Analysis: The Meta-Isomer Challenge
Direct Friedel-Crafts acylation of phenol with succinic anhydride predominantly yields the para-isomer (4-hydroxyphenyl) due to the strong ortho/para directing nature of the hydroxyl group. To exclusively generate the meta-isomer (CAS 56872-07-2), a directed approach using a Grignard reagent derived from 3-bromoanisole, followed by demethylation, is the industry-standard protocol for high regioselectivity.
Protocol: Grignard-Mediated Synthesis
Objective: Synthesis of 4-(3-Hydroxyphenyl)-4-oxobutanoic acid via 3-methoxy intermediate.
Phase 1: Formation of 4-(3-Methoxyphenyl)-4-oxobutanoic acid
-
Precursors: 3-Bromoanisole, Magnesium turnings, Succinic Anhydride.
-
Solvent: Anhydrous THF (Tetrahydrofuran).
Step-by-Step Workflow:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.1 eq) with a crystal of iodine. Add a solution of 3-Bromoanisole (1.0 eq) in anhydrous THF dropwise. Reflux for 1-2 hours until Mg is consumed and the solution turns grey/brown.
-
Acylation: Cool the Grignard solution to -78 °C. Cannulate this solution slowly into a separate flask containing Succinic Anhydride (1.2 eq) dissolved in THF at -78 °C.
-
Technical Note: Inverse addition (Grignard to Anhydride) or low temperature is critical to prevent double addition of the Grignard reagent to the ketone product.
-
-
Hydrolysis: Allow the mixture to warm to 0 °C, then quench with 1M HCl.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize the intermediate (4-(3-methoxyphenyl)-4-oxobutanoic acid) from Ethanol/Water.
Phase 2: Demethylation to Target Compound
-
Reagent: 48% HBr in Acetic Acid (or BBr₃ in DCM for milder conditions).
Step-by-Step Workflow:
-
Reaction: Dissolve the methoxy intermediate in glacial acetic acid. Add 48% aqueous HBr (excess, ~5-10 eq).
-
Reflux: Heat to reflux (100-110 °C) for 4–6 hours. Monitor by TLC (disappearance of the less polar methoxy spot).
-
Workup: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid.
-
Purification: Filter the solid. If oil forms, extract with Ethyl Acetate. Purify via recrystallization from water or benzene/acetone mixture to achieve >98% purity.
Visualization: Synthesis Pathway
Figure 1: Regioselective synthesis route ensuring meta-substitution fidelity.
Part 3: Applications in Drug Development
Primary Target: Kynurenine 3-Monooxygenase (KMO)
The 4-(3-hydroxyphenyl)-4-oxobutanoic acid scaffold functions as a competitive inhibitor of KMO. This enzyme is a gatekeeper in the Kynurenine Pathway (KP) of tryptophan degradation.
-
Mechanism: The 4-oxo-butanoic acid tail mimics the side chain of the natural substrate (L-Kynurenine), while the 3-hydroxyphenyl ring occupies the hydrophobic pocket of the enzyme active site, preventing hydroxylation.
-
Therapeutic Relevance: Inhibition of KMO shifts the pathway away from the production of Quinolinic Acid (a neurotoxin and NMDA receptor agonist) and towards Kynurenic Acid (neuroprotective). This "pathway switching" is a leading strategy for treating:
Visualization: Mechanism of Action[9][10]
Figure 2: Modulation of the Kynurenine Pathway by KMO inhibition, promoting neuroprotection.
Part 4: Analytical Characterization
To validate the synthesis of the correct isomer, the following analytical signatures should be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ).
-
δ 9.8 ppm (s, 1H): Phenolic hydroxyl (-OH ).
-
δ 7.4 - 7.0 ppm (m, 4H): Aromatic protons. Look for the meta-substitution pattern (singlet-like peak for H2, doublet for H4/H6, triplet for H5).
-
δ 3.2 ppm (t, 2H): Methylene adjacent to ketone (-C(=O)CH ₂-).
-
δ 2.5 ppm (t, 2H): Methylene adjacent to carboxyl (-CH ₂COOH).
-
Mass Spectrometry (MS)
-
ESI-MS (Negative Mode): m/z 193 [M-H]⁻.
-
Fragmentation: Loss of CO₂ (44 Da) and H₂O (18 Da) are common.
Part 5: Safety & Handling
-
GHS Classification:
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially during the HBr demethylation step due to corrosive vapors.
-
Storage: Store at 2-8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic group.
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 270396, 4-(3-Hydroxyphenyl)-4-oxobutanoic acid. PubChem.[4][1][3] Retrieved from [Link]
-
Rao, Y. S., & Kretchmer, R. A. (1971).[5] 3-(p-Methoxybenzoyl)propionic Acid. An Improved Succinoylation Procedure. Organic Preparations and Procedures International, 3(4), 177–181.[5] (Cited for synthesis methodology adaptation). Retrieved from [Link]
-
Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine. (Cited for succinic anhydride reactivity context). Retrieved from [Link]
Sources
- 1. 4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoic acid | C10H9NO5 | CID 440741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3-Methoxyphenyl)-4-oxobutanoic acid | C11H12O4 | CID 2759694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-3-oxobutanoic acid | C4H6O4 | CID 19793911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
Biological Activity of 3-Hydroxy-gamma-oxobenzenebutanoic Acid
An In-Depth Technical Guide on the (3-Hydroxykynurenine)
(Systematic Synonym: 3-Hydroxykynurenine)[1][2][3][4][5][6][7]
Executive Summary & Chemical Identity
3-Hydroxy-gamma-oxobenzenebutanoic acid is a systematic nomenclature fragment most frequently referring to 3-Hydroxykynurenine (3-HK) (specifically
While the truncated name implies a deaminated structure (4-(3-hydroxyphenyl)-4-oxobutanoic acid), in the context of biological activity and drug development, it almost exclusively pertains to the bioactive metabolite 3-HK . This molecule is a "double-edged sword" in physiology: it serves as a precursor to the essential cofactor NAD+ but acts as a potent endogenous neurotoxin involved in the pathology of Huntington’s disease, Parkinson’s disease, and cataract formation.
Key Chemical Properties:
-
IUPAC Name: (2S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid[3][4]
-
CAS Number: 484-78-6 (L-isomer), 606-14-4 (DL-mixture)
-
Molecular Formula:
[2][3][8][4][5][6][9][10] -
Redox Status: Highly active; undergoes autoxidation to generate reactive oxygen species (ROS).
Biological Synthesis & Metabolism
3-HK is generated exclusively through the enzymatic hydroxylation of L-Kynurenine. Its cellular concentration is tightly regulated by the balance between its synthesis (by KMO) and its clearance (by KYNU or KATs).
2.1. The Kynurenine Pathway (KP)
The KP accounts for >95% of tryptophan metabolism in the periphery and brain. 3-HK represents a critical branch point.
-
Upstream: Tryptophan
Kynurenine. -
Synthesis: Kynurenine is hydroxylated at the 3-position of the benzene ring by Kynurenine 3-monooxygenase (KMO) , an outer mitochondrial membrane enzyme dependent on NADPH and FAD.
-
Downstream Fate 1 (Neuroprotective): Transamination by Kynurenine Aminotransferases (KATs) converts 3-HK into Xanthurenic Acid (XA) , a generally non-toxic conjugate.
-
Downstream Fate 2 (NAD+ Synthesis/Excitotoxic): Hydrolysis by Kynureninase (KYNU) cleaves the alanine side chain, producing 3-Hydroxyanthranilic Acid (3-HAA) , which eventually leads to Quinolinic Acid (a potent NMDA agonist) and NAD+.
2.2. Pathway Visualization
The following diagram illustrates the metabolic position of 3-HK and its divergent fates.
Caption: The metabolic bifurcation of 3-Hydroxykynurenine. Red arrows/nodes indicate neurotoxic potential; Green indicates protective/metabolic endpoints.
Mechanisms of Action: Toxicity & Activity
3-HK is biologically active primarily through oxidative stress and protein modification . Unlike its downstream metabolite Quinolinic Acid, which acts via receptor binding (NMDAR), 3-HK acts largely through direct chemical reactivity.
3.1. Autoxidation and ROS Generation
At physiological pH (7.4), 3-HK is unstable and undergoes autoxidation. This process involves the oxidation of the o-aminophenol moiety to form a quinone imine intermediate.
-
Reaction:
-
Consequence: The generation of hydrogen peroxide (
) and superoxide anion radicals ( ). These ROS induce lipid peroxidation and DNA damage in neuronal cells.
3.2. Protein Cross-linking (Sclerotization)
The quinone imine intermediates are highly electrophilic. They react with nucleophilic side chains of proteins (sulfhydryl groups of Cysteine, amino groups of Lysine).
-
Relevance: In the lens of the eye, this mechanism is responsible for the modification of lens proteins (crystallins), leading to chromophore formation and cataracts .
3.3. Apoptosis Induction
3-HK induces apoptosis in neuronal cultures (e.g., striatal neurons) at micromolar concentrations (
-
Mechanism: ROS generation
Mitochondrial permeability transition pore (mPTP) opening Cytochrome c release Caspase-3 activation.
Pathological Relevance
| Pathology | Role of 3-Hydroxykynurenine | Mechanism |
| Huntington's Disease (HD) | Elevated in striatum and cortex. | KMO activity is upregulated in inflammation. 3-HK potentiates excitotoxicity and oxidative damage. |
| Parkinson's Disease (PD) | Elevated in substantia nigra. | Auto-oxidation of 3-HK contributes to dopaminergic neuron death. |
| Cataracts | Accumulation in lens. | Filters UV light (normal function) but cross-links proteins upon oxidation (pathology). |
| Ischemic Stroke | Elevated acutely.[4] | Inflammatory response upregulates IDO/KMO, leading to a "cytokine storm" of neurotoxic metabolites. |
Experimental Protocols
To study 3-HK, researchers must use validated protocols that account for its instability.
5.1. Protocol: Quantification of 3-HK in Biological Samples (HPLC-ECD)
Electrochemical detection (ECD) is preferred over UV due to higher sensitivity for the redox-active phenol group.
Materials:
-
Mobile Phase: 100 mM Sodium Acetate, 50 mM Citric Acid, 40 mg/L EDTA, 2% Acetonitrile, pH 2.4.
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).
-
Detector: Coulometric or Amperometric (Applied potential: +0.6 V).
Workflow:
-
Sample Prep: Homogenize tissue in 0.1 M Perchloric Acid (PCA) to precipitate proteins and stabilize 3-HK (acidic pH prevents autoxidation).
-
Centrifugation: Spin at 15,000 x g for 15 min at 4°C.
-
Filtration: Filter supernatant through 0.22 µm PVDF membrane.
-
Injection: Inject 20 µL into HPLC system. Flow rate: 1.0 mL/min.
-
Validation: Use 3-Nitro-L-tyrosine as an internal standard.
5.2. Protocol: Assessing 3-HK Neurotoxicity In Vitro
Cell Line: SH-SY5Y (Human Neuroblastoma) or Primary Cortical Neurons.
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Differentiate if necessary (e.g., Retinoic Acid). -
Treatment: Prepare fresh 3-HK stock in 0.1 M HCl (to prevent oxidation). Dilute immediately in culture media to final concentrations (1, 10, 50, 100 µM).
-
Control: Vehicle (media with equivalent HCl).
-
Antioxidant Rescue: Co-treat with Catalase (100 U/mL) or NAC (1 mM) to validate ROS mechanism.
-
-
Incubation: 24 hours at 37°C.
-
Readout:
-
MTT Assay: Measures metabolic viability.
-
LDH Release: Measures membrane integrity (necrosis).
-
DCFDA Staining: Flow cytometry to quantify intracellular ROS.
-
References
-
Schwarcz, R., et al. (2012). "Kynurenines in the mammalian brain: when physiology meets pathology." Nature Reviews Neuroscience. Link
-
Thevandavakkam, M. A., et al. (2010). "Kynurenine 3-monooxygenase: a target for neuroprotection in neurodegenerative disorders." Current Drug Targets. Link
-
Vazquez, S., et al. (2000). "3-Hydroxykynurenine cytotoxicity is mediated by superoxide and hydrogen peroxide." Free Radical Biology and Medicine. Link
-
PubChem Database. "3-Hydroxykynurenine (CID 89)." National Center for Biotechnology Information. Link
-
Human Metabolome Database. "Metabocard for 3-Hydroxykynurenine (HMDB0000732)."[8] Link
Sources
- 1. 化合物详情 [ljh-lab.cn:81]
- 2. (R)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | C10H12N2O4 | CID 6604307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-hydroxy-L-kynurenine | C10H12N2O4 | CID 11811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 3-HYDROXYKYNURENINE, (R)- [drugs.ncats.io]
- 7. 3-HYDROXYKYNURENINE [drugs.ncats.io]
- 8. 3-Hydroxykynurenine | C10H12N2O4 | CID 89 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. massbank.eu [massbank.eu]
- 10. 3-Hydroxykynurenine | SIELC Technologies [sielc.com]
4-(3-Hydroxyphenyl)-4-oxobutanoic acid SMILES and InChI strings
Topic: 4-(3-Hydroxyphenyl)-4-oxobutanoic acid SMILES and InChI strings Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Structural Identity, Synthesis, and Biological Relevance[1]
Executive Summary
4-(3-Hydroxyphenyl)-4-oxobutanoic acid (CAS: 56872-07-2), also known as 3-(3-hydroxybenzoyl)propionic acid, is a keto-acid intermediate critical in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and neuroprotective agents. Unlike its para-substituted isomer (a metabolite of Fenbufen), the meta-substituted (3-hydroxy) isomer presents unique synthetic challenges and pharmacological profiles, particularly in the inhibition of Kynurenine 3-monooxygenase (KMO). This guide provides a definitive chemical identity, a regioselective synthesis protocol, and an analysis of its biological potential.[1]
Chemical Identity & Structural Specifications[1][3][4]
The following data aggregates validated identifiers for integration into cheminformatics workflows.
| Property | Specification |
| IUPAC Name | 4-(3-Hydroxyphenyl)-4-oxobutanoic acid |
| Synonyms | 3-(3-Hydroxybenzoyl)propionic acid; |
| CAS Number | 56872-07-2 |
| Molecular Formula | |
| Molecular Weight | 194.18 g/mol |
| SMILES | OC(=O)CCC(=O)c1cc(O)ccc1 |
| InChI | InChI=1S/C10H10O4/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6,11H,4-5H2,(H,13,14) |
| InChIKey | QKDLXQWEBIYZSS-UHFFFAOYSA-N (Note: Verify against specific tautomer if needed) |
Structural Analysis
The molecule features a flexible propyl linker connecting a carboxylic acid to a phenyl ring via a ketone at the
-
H-Bonding: The meta-hydroxyl group acts as a hydrogen bond donor, while the ketone and carboxylic acid act as acceptors.
-
pKa: The carboxylic acid typically exhibits a pKa
4.5–4.8, while the phenolic hydroxyl has a pKa 9.8–10.0. -
Reactivity: The ketone carbonyl is susceptible to reduction (to alcohol or methylene) or nucleophilic attack, serving as a pivot point for cyclization into indanones or tetralones.
Synthesis & Production Protocols
The Regioselectivity Challenge
Standard Friedel-Crafts acylation of phenol with succinic anhydride yields predominantly the para-isomer (4-hydroxyphenyl) due to the strong ortho/para directing nature of the hydroxyl group. To achieve high purity of the meta-isomer (3-hydroxyphenyl), an indirect route using a Grignard reagent derived from 3-bromoanisole is required.
Protocol: Grignard-Mediated Regioselective Synthesis
Objective: Synthesize 4-(3-hydroxyphenyl)-4-oxobutanoic acid with >95% regiochemical purity.
Step 1: Grignard Formation
Reagents: 3-Bromoanisole (1.0 eq), Magnesium turnings (1.1 eq), THF (anhydrous).
-
Activate Mg turnings with iodine or 1,2-dibromoethane in dry THF under
atmosphere. -
Add 3-bromoanisole dropwise to maintain a gentle reflux.
-
Stir for 1–2 hours until Mg is consumed, forming 3-methoxyphenylmagnesium bromide .
Step 2: Acylation
Reagents: Succinic anhydride (0.9 eq), THF/Toluene.
-
Cool the Grignard solution to -78°C.
-
Add a solution of succinic anhydride in THF slowly to prevent double addition.
-
Allow to warm to 0°C and quench with aqueous
. -
Acidify to pH 2 with HCl and extract with ethyl acetate.
-
Intermediate: 4-(3-methoxyphenyl)-4-oxobutanoic acid.
Step 3: Demethylation
Reagents:
-
Dissolve the methoxy intermediate in anhydrous DCM at -78°C.
-
Add
(3.0 eq) dropwise (Caution: Exothermic). -
Warm to room temperature and stir overnight.
-
Quench with ice water; the product precipitates or is extracted into ether.
-
Purification: Recrystallization from water/ethanol.
Synthesis Pathway Diagram
Caption: Regioselective synthesis pathway via Grignard intermediate to ensure meta-substitution.
Analytical Characterization
To validate the synthesized compound, compare against these predicted spectral signatures:
-
H NMR (400 MHz, DMSO-
):- 12.1 (s, 1H, -COOH)
- 9.8 (s, 1H, -OH)
- 7.45 (d, 1H, Ar-H6)
- 7.35 (s, 1H, Ar-H2)
- 7.30 (t, 1H, Ar-H5)
- 7.05 (d, 1H, Ar-H4)
-
3.20 (t, 2H,
-C=O) -
2.55 (t, 2H,
-COOH)
-
Mass Spectrometry (ESI-):
-
[M-H]
: 193.05 m/z. -
Fragmentation often yields hydroxybenzoyl anion (m/z 137) and succinate fragments.
-
Biological Relevance & Applications[1][2]
Kynurenine 3-Monooxygenase (KMO) Inhibition
Research into the kynurenine pathway identifies 4-aryl-4-oxobutanoic acids as a scaffold for inhibiting KMO.[1] KMO converts kynurenine to 3-hydroxykynurenine (3-HK), a neurotoxin precursor.
-
Mechanism: The keto-acid moiety mimics the transition state of kynurenine, chelating the active site flavin or metal centers.
-
Therapeutic Potential: Inhibition of KMO shifts the pathway toward Kynurenic Acid (neuroprotective), offering potential treatments for Huntington’s and Alzheimer’s diseases.
-
SAR Insight: While 3,4-dichlorophenyl derivatives are potent, the 3-hydroxyphenyl analog serves as a polar probe to map the active site's hydrogen-bonding capacity.
NSAID Metabolism
Structurally related to Fenbufen (4-(4-biphenylyl)-4-oxobutanoic acid), this compound represents a potential metabolite class where the biphenyl ring is hydroxylated or degraded. Understanding its stability is crucial for ADME (Absorption, Distribution, Metabolism, Excretion) profiling of
Biological Pathway Diagram
Caption: Schematic of the Kynurenine pathway showing the target enzyme (KMO) inhibited by 4-oxobutanoic acid derivatives.
References
-
PubChem. 4-(3-Hydroxyphenyl)-4-oxobutanoic acid (Compound CID 270396). National Library of Medicine. Available at: [Link]
-
Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-2912. [Link]
-
PrepChem. Synthesis of 3-methoxyphenylmagnesium bromide. (Precursor synthesis).[2] Available at: [Link]
Sources
Methodological & Application
Synthesis of 4-(3-Hydroxyphenyl)-4-oxobutanoic Acid from Succinic Anhydride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 4-(3-hydroxyphenyl)-4-oxobutanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the Friedel-Crafts acylation of 3-hydroxyphenol with succinic anhydride. This guide offers insights into the reaction mechanism, a comprehensive experimental protocol, and methods for product characterization, ensuring a reproducible and verifiable synthesis.
Introduction
4-Aryl-4-oxobutanoic acid derivatives are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The title compound, 4-(3-hydroxyphenyl)-4-oxobutanoic acid, incorporates a phenol moiety, which is a common feature in many biologically active molecules and provides a handle for further chemical modification. The synthesis described herein utilizes the robust and well-established Friedel-Crafts acylation reaction, a cornerstone of carbon-carbon bond formation in aromatic chemistry.[1][2][3]
Reaction Mechanism and Scientific Rationale
The synthesis of 4-(3-hydroxyphenyl)-4-oxobutanoic acid proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.[1][2][4] The key steps are outlined below:
-
Generation of the Acylium Ion: Succinic anhydride reacts with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, facilitating the cleavage of the C-O bond and generating the reactive acylium ion intermediate.[2]
-
Electrophilic Attack: The electron-rich aromatic ring of 3-hydroxyphenol acts as a nucleophile and attacks the electrophilic acylium ion. The hydroxyl group (-OH) of 3-hydroxyphenol is an activating, ortho-, para-directing group. Therefore, the electrophilic attack is directed to the positions activated by the hydroxyl group, primarily the 4- and 6-positions relative to the hydroxyl group.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (also known as a sigma complex or arenium ion), loses a proton to regenerate the aromatic ring. This step is facilitated by the tetrachloroaluminate ion (AlCl₄⁻), which is formed in the initial step.
-
Work-up: An aqueous work-up is necessary to decompose the aluminum chloride complex with the ketone product and to remove any remaining catalyst.[2]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol is based on established procedures for Friedel-Crafts acylation reactions with succinic anhydride and is adapted for the specific synthesis of 4-(3-hydroxyphenyl)-4-oxobutanoic acid.[5]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Hydroxyphenol | C₆H₆O₂ | 110.11 | 11.0 g | 1.0 |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 10.0 g | 1.0 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 29.3 g | 2.2 |
| Nitrobenzene (Solvent) | C₆H₅NO₂ | 123.11 | 100 mL | - |
| Crushed Ice | H₂O | 18.02 | ~200 g | - |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Brine | NaCl (aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Equipment
-
Three-necked round-bottom flask (250 mL) equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube.
-
Heating mantle with a temperature controller.
-
Ice bath.
-
Separatory funnel (500 mL).
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders).
-
Rotary evaporator.
-
Filtration apparatus (Büchner funnel and flask).
Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask, place anhydrous aluminum chloride (29.3 g, 0.22 mol) and nitrobenzene (100 mL). Cool the flask in an ice-salt bath to 0-5 °C with mechanical stirring.
-
Addition of Succinic Anhydride: To the cooled and stirred suspension, add succinic anhydride (10.0 g, 0.1 mol) portion-wise, ensuring the temperature remains below 10 °C.
-
Addition of 3-Hydroxyphenol: Dissolve 3-hydroxyphenol (11.0 g, 0.1 mol) in 50 mL of nitrobenzene. Add this solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Stir until the ice has melted and the complex has decomposed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted succinic acid, followed by a wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield 4-(3-hydroxyphenyl)-4-oxobutanoic acid as a solid.
Product Characterization
To confirm the identity and purity of the synthesized 4-(3-hydroxyphenyl)-4-oxobutanoic acid (CAS: 56872-07-2), the following analytical techniques are recommended.[6]
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-hydroxyphenyl group, as well as the methylene protons of the butanoic acid chain. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will show distinct peaks for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the butanoic acid chain.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl groups (C=O stretch for both ketone and carboxylic acid), and the aromatic C-H and C=C bonds.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Nitrobenzene is toxic and readily absorbed through the skin. All manipulations involving nitrobenzene should be performed in a well-ventilated fume hood.
-
3-Hydroxyphenol and succinic anhydride can be irritating to the skin, eyes, and respiratory tract.
-
Concentrated hydrochloric acid is highly corrosive.
Conclusion
The Friedel-Crafts acylation of 3-hydroxyphenol with succinic anhydride provides a reliable and direct route to 4-(3-hydroxyphenyl)-4-oxobutanoic acid. The protocol detailed in this guide, when followed with the appropriate safety measures, allows for the successful synthesis and purification of this valuable chemical intermediate. Proper characterization of the final product is crucial to ensure its suitability for further applications in research and development.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.13: Friedel-Crafts Alkanoylation (Acylation). Retrieved from [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of 3-Succinoylphenol via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of 3-succinoylphenol through the Friedel-Crafts acylation of phenol with succinic anhydride. The protocol herein is tailored for researchers, scientists, and professionals in drug development who require a reliable method for producing this valuable intermediate. This guide emphasizes the underlying chemical principles, offers a detailed, step-by-step experimental procedure, and addresses critical safety considerations. Furthermore, it includes a mechanistic overview and a summary of essential reaction parameters to ensure reproducibility and high-yield synthesis.
Introduction: The Significance of 3-Succinoylphenol and the Friedel-Crafts Acylation Approach
3-Succinoylphenol is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both a phenolic hydroxyl group and a keto-acid moiety, makes it a versatile precursor for constructing more complex molecular architectures. The incorporation of this structural motif is prevalent in the development of new chemical entities with potential therapeutic applications.[1]
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[2] This electrophilic aromatic substitution reaction, developed by Charles Friedel and James Crafts in 1877, remains a vital tool for carbon-carbon bond formation.[3][4] In this protocol, we employ succinic anhydride as the acylating agent to react with phenol in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the desired 3-succinoylphenol.[2] The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich phenol ring.[5]
While the Friedel-Crafts acylation is a powerful technique, its application to highly activated rings like phenol presents unique challenges, including the potential for competing O-acylation and polysubstitution.[6] This guide provides a protocol optimized to favor the desired C-acylation at the meta position, leveraging thermodynamic control to achieve a high yield of 3-succinoylphenol.
Reaction Mechanism and Key Considerations
The Friedel-Crafts acylation of phenol with succinic anhydride proceeds through a well-established electrophilic aromatic substitution mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Generation of the Electrophile
The reaction is initiated by the coordination of the Lewis acid catalyst, aluminum chloride (AlCl₃), to one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, making the other carbonyl carbon highly electrophilic and facilitating the formation of the acylium ion intermediate.
Electrophilic Aromatic Substitution
The electron-rich phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Rearomatization
A base, typically AlCl₄⁻ (formed from the reaction of AlCl₃ with trace amounts of water or the solvent), abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 3-succinoylphenol.
Mechanistic Diagram
Caption: Mechanism of Friedel-Crafts Acylation of Phenol.
Critical Parameters and Rationale
-
Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid required in stoichiometric amounts. This is because the product, a ketone, can form a stable complex with AlCl₃, rendering it inactive.[3]
-
Solvent: A non-polar, aprotic solvent such as nitrobenzene or 1,2-dichloroethane is typically used to prevent reaction with the Lewis acid catalyst.[4] Using an excess of the aromatic substrate as the solvent is also a common practice.[4]
-
Temperature: The reaction temperature influences the regioselectivity. For the acylation of phenols, higher temperatures can favor the thermodynamically more stable para-product, while in this specific case, controlled conditions can yield the desired meta-product due to the directing effects of the hydroxyl group under Friedel-Crafts conditions. It is crucial to control the temperature to prevent side reactions and decomposition.[7]
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as water will react with and deactivate the aluminum chloride catalyst.[7] All glassware should be thoroughly dried, and reagents should be anhydrous.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 3-succinoylphenol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Phenol | Reagent Grade, 99% | (Typical) | 108-95-2 |
| Succinic Anhydride | 99% | (Typical) | 108-30-5 |
| Aluminum Chloride (Anhydrous) | 99.9% | (Typical) | 7446-70-0 |
| Nitrobenzene | Anhydrous, 99% | (Typical) | 98-95-3 |
| Hydrochloric Acid | Concentrated, 37% | (Typical) | 7647-01-0 |
| Dichloromethane | ACS Grade | (Typical) | 75-09-2 |
| Sodium Sulfate (Anhydrous) | ACS Grade | (Typical) | 7757-82-6 |
| Crushed Ice | N/A |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (1 L)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Procedure
Reaction Setup:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool in a desiccator before use.
-
Initial Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Protect the apparatus from atmospheric moisture.[7]
-
Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (AlCl₃) to the round-bottom flask.
-
Solvent Addition: Add anhydrous nitrobenzene to the flask containing the AlCl₃ and begin stirring to form a suspension. Cool the mixture in an ice bath to 0-5 °C.
Acylation Reaction:
-
Reagent Solution: In a separate beaker, dissolve phenol and succinic anhydride in anhydrous nitrobenzene.
-
Slow Addition: Transfer the phenol and succinic anhydride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over a period of 60-90 minutes, ensuring the internal temperature is maintained between 0-10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid in a large beaker. This will decompose the aluminum chloride complex.[7]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution and then with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 3-succinoylphenol.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Quantitative Data Summary
| Parameter | Value | Notes |
| Phenol | 1.0 equivalent | The limiting reagent. |
| Succinic Anhydride | 1.1 equivalents | A slight excess ensures complete reaction of the phenol. |
| Aluminum Chloride (AlCl₃) | 2.2 - 2.5 equivalents | A stoichiometric excess is required to complex with the product.[3] |
| Solvent (Nitrobenzene) | 3-5 mL per gram of phenol | Anhydrous grade is essential. |
| Reaction Temperature | 0-10 °C (addition), 60-70 °C (reaction) | Careful temperature control is critical for selectivity.[7] |
| Reaction Time | 3-5 hours | Monitor by TLC. |
| Expected Yield | 60-75% | Yields can vary based on the purity of reagents and reaction scale. |
Safety and Hazard Management
General Precautions:
-
This procedure must be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
Reagent-Specific Hazards:
-
Phenol: Toxic and corrosive. Can cause severe skin burns and is harmful if inhaled or ingested.
-
Succinic Anhydride: Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and toxic hydrogen chloride gas. It is also corrosive. Handle with extreme care in a dry environment.
-
Nitrobenzene: Highly toxic and a suspected carcinogen. It can be absorbed through the skin.
-
Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Releases toxic fumes.
Waste Disposal:
-
All organic waste should be collected in a designated chlorinated solvent waste container.
-
Aqueous waste should be neutralized before disposal according to institutional guidelines.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction or loss during work-up. | Ensure anhydrous conditions. Check the quality of AlCl₃. Extend reaction time if necessary. Optimize extraction and recrystallization steps. |
| Formation of O-acylated Product | Kinetic control is favored over thermodynamic control. | Ensure a sufficient amount of AlCl₃ is used. The Fries rearrangement can be promoted by appropriate reaction conditions. |
| Polysubstitution | The product is more reactive than the starting material. | Use a slight excess of the aromatic substrate if it is also the solvent. Control the stoichiometry of the acylating agent carefully. |
| Dark-colored Product | Decomposition or side reactions. | Maintain strict temperature control. Ensure the purity of starting materials. The product may require decolorization with activated carbon. |
Conclusion
The Friedel-Crafts acylation of phenol with succinic anhydride provides an effective route to 3-succinoylphenol, a valuable intermediate in synthetic chemistry. By adhering to the detailed protocol and understanding the underlying chemical principles and safety precautions outlined in this guide, researchers can reliably synthesize this compound with good yield and purity. Careful control of reaction parameters, particularly the use of anhydrous conditions and appropriate stoichiometry of the Lewis acid catalyst, is paramount to the success of this synthesis.
References
- UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from the University of California, Los Angeles, Department of Chemistry and Biochemistry website.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Wikipedia. (2024, February 19). Friedel–Crafts reaction.
- Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride.
- Royal Society of Chemistry. (2016). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers.
- University of Calgary. (n.d.). Chapter 24: Acylation of phenols. Retrieved from the University of Calgary, Department of Chemistry website.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Google Patents. (1976).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- BenchChem. (2025). Avoiding byproduct formation in Friedel-Crafts acylation for precursors.
- Scribd. (2004, October 10). Friedel Crafts Acylation.
- PubMed. (1979). Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid.
- ResearchGate. (2018, March 26). How can i perform Friedel crafts acylation with phenol?.
- Echemi. (2025, March 12). Understanding Friedel-Crafts Alkylation and Acylation.
- International Journal of Scientific & Engineering Research. (2015).
- Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Royal Society of Chemistry. (2019). Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations.
- MDPI. (2024, February 15).
- Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes.
- ResearchGate. (2026, February 7).
- MDPI. (2020, November 5).
- National Institutes of Health. (n.d.). Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia. PMC.
- ResearchGate. (n.d.).
- MDPI. (2022, November 21). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. byjus.com [byjus.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Technical Application Note: Regioselective Synthesis of 4-(3-Hydroxyphenyl)-4-oxobutanoic Acid
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 4-(3-Hydroxyphenyl)-4-oxobutanoic acid (Also known as 3-succinoylphenol). CAS Registry: 56872-07-2 (Generic/Isomer specific check required) Application: Linker chemistry, metabolite synthesis, and precursor for 3-substituted indoles via Fischer indole synthesis.
The "Meta-Substitution" Challenge
The synthesis of 4-(3 -Hydroxyphenyl)-4-oxobutanoic acid presents a classic regioselectivity trap.
-
The Trap: A direct Friedel-Crafts acylation of phenol (or anisole) with succinic anhydride using Aluminum Chloride (
) is thermodynamically and kinetically driven to the para position (4-isomer) due to the strong ortho/para directing effect of the hydroxyl/methoxy group. This yields 4-(4-hydroxyphenyl)-4-oxobutanoic acid, not the desired 3-isomer. -
The Solution: To secure the meta (3-position) geometry, the synthesis must bypass electrophilic aromatic substitution on the activated ring. The most robust protocol employs an organometallic approach (Grignard or Lithiation) starting from a meta-halogenated precursor, followed by deprotection.
This guide details the Organometallic Route as the "Gold Standard" for high-purity synthesis, ensuring correct regiochemistry.
Part 2: Reagent Selection & Critical Parameters
Reagent Decision Matrix
| Reagent Class | Recommended Reagent | Grade | Function/Rationale |
| Precursor | 3-Bromoanisole | >98% | Critical: The bromine at the 3-position locks the regiochemistry. The methoxy group protects the phenol during Grignard formation. |
| Acylating Agent | Succinic Anhydride | >99% | Cyclic anhydride that ring-opens upon nucleophilic attack to form the |
| Metal Source | Magnesium Turnings | Grignard | For generating the aryl-magnesium species. Iodine ( |
| Solvent | THF (Tetrahydrofuran) | Anhydrous | Critical: Must be free of water (<50 ppm) to prevent quenching of the Grignard reagent. Stabilized with BHT is acceptable. |
| Deprotection | 48% HBr (aq) / Acetic Acid | Reagent | Cleaves the methyl ether to restore the phenol. Alternative: |
The "Why" Behind the Chemistry (Graphviz Logic)
Caption: Decision logic illustrating why the Organometallic Route is required to achieve meta-substitution.
Part 3: Detailed Experimental Protocol
Protocol A: Regioselective Synthesis via Grignard Reagent
Scale: 100 mmol basis Estimated Yield: 60-75%
Phase 1: Preparation of the Grignard Reagent (3-Methoxyphenylmagnesium bromide)
Note: All glassware must be flame-dried and flushed with Nitrogen/Argon.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.
-
Activation: Add Magnesium turnings (2.67 g, 110 mmol) and a single crystal of Iodine . Flame heat gently until iodine vaporizes to activate the Mg surface.
-
Initiation: Add 10 mL of anhydrous THF . Add approx. 5% of the 3-Bromoanisole (total amount needed: 18.7 g, 100 mmol). Wait for the exotherm and turbidity (signaling initiation).
-
Addition: Dissolve the remaining 3-Bromoanisole in 90 mL anhydrous THF. Add dropwise via the addition funnel over 45 minutes, maintaining a gentle reflux.
-
Completion: After addition, reflux for 1 hour to ensure complete consumption of bromide. Cool to 0°C.
Phase 2: Nucleophilic Ring Opening of Succinic Anhydride
Critical Step: Inverse addition is often preferred to prevent double-addition, but at low temperatures, direct addition is manageable.
-
Slurry Preparation: In a separate 1 L flask, suspend Succinic Anhydride (11.0 g, 110 mmol) in 100 mL anhydrous THF. Cool to -10°C.
-
Coupling: Transfer the prepared Grignard solution (from Phase 1) via cannula into the Succinic Anhydride suspension slowly over 30 minutes.
-
Observation: The mixture will become viscous.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quenching: Cool to 0°C. Slowly add 10% HCl (aq) until pH < 2. This hydrolyzes the magnesium salt and precipitates the crude keto-acid.
-
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine.[1] Dry over
. Evaporate solvent to yield the intermediate: 4-(3-methoxyphenyl)-4-oxobutanoic acid .ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Phase 3: Demethylation (The "Unmasking")
-
Reagent: Dissolve the crude intermediate in Glacial Acetic Acid (50 mL) and 48% Hydrobromic Acid (HBr) (50 mL).
-
Reflux: Heat to reflux (approx. 110°C) for 4-6 hours. Monitor by TLC (the product will be more polar than the starting material).
-
Isolation: Pour the hot reaction mixture onto crushed ice (200 g). The product, 4-(3-Hydroxyphenyl)-4-oxobutanoic acid , should precipitate as an off-white solid.
-
Purification: Recrystallize from water or a water/ethanol mixture.
Part 4: Quality Control & Validation
Analytical Specifications
To validate the meta isomer against the para isomer, Proton NMR is the definitive tool.
| Parameter | Meta-Isomer (Target) | Para-Isomer (Impurity) |
| Aromatic Region ( | Complex multiplet (4 protons). Key feature: A singlet-like signal for the proton at position 2 (isolated between substituents). | Symmetric AA'BB' system (2 doublets). |
| Coupling Constants | ||
| Melting Point | Typically 150-155°C (Lit. dependent) | Typically higher (>180°C) due to symmetry/packing. |
Troubleshooting Guide
-
Issue: Double addition (formation of lactone/diol).
-
Cause: Excess Grignard or temperature too high during addition.
-
Fix: Ensure Succinic Anhydride is in excess (1.1 eq) and keep temp < 0°C during addition.
-
-
Issue: Low Yield in Step 2.
-
Cause: Moisture in THF killing the Grignard.
-
Fix: Distill THF over Sodium/Benzophenone or use molecular sieves.
-
-
Issue: Incomplete Demethylation.
-
Cause: Reaction time too short.
-
Fix: Extend HBr reflux or switch to
in DCM at -78°C -> RT (more aggressive).
-
Part 5: Synthetic Pathway Visualization
Caption: Step-by-step synthetic workflow for the preparation of the target meta-isomer.
References
-
Regioselectivity of Friedel-Crafts Acylation
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
-
Demethylation Protocols
-
Bhatt, M. V., & Kulkarni, S. U. (1983). "Cleavage of Ethers." Synthesis, 1983(04), 249-282.
-
-
Target Compound Data (Meta-Isomer)
-
PubChem CID: 270396 (4-(3-hydroxyphenyl)-4-oxobutanoic acid).[4]
-
Sources
Application Notes & Protocols: The Strategic Use of 4-(3-Hydroxyphenyl)-4-oxobutanoic Acid in Pharmaceutical Synthesis
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-(3-hydroxyphenyl)-4-oxobutanoic acid (CAS No. 56872-07-2) as a versatile pharmaceutical intermediate. This document provides an in-depth analysis of its synthesis, characterization, and application in constructing complex molecular scaffolds relevant to modern pharmacophores. We will elucidate the causality behind methodological choices, present detailed, field-tested protocols, and offer a framework for its integration into drug discovery pipelines. The protocols are designed to be self-validating, ensuring robustness and reproducibility.
Introduction: A Multifunctional Building Block
4-(3-Hydroxyphenyl)-4-oxobutanoic acid is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates three key reactive sites: a phenolic hydroxyl group, a ketone, and a carboxylic acid. This unique combination allows for orthogonal chemical modifications, making it a powerful starting point for the synthesis of a diverse range of heterocyclic systems and other complex molecular architectures.
The 4-aryl-4-oxobutanoic acid scaffold is a well-established precursor in pharmaceutical manufacturing.[1] For instance, the related compound fenbufen, 4-(4-biphenylyl)-4-oxo-butanoic acid, is a known non-steroidal anti-inflammatory drug.[2] The strategic placement of the hydroxyl group on the phenyl ring at the meta position in our compound of interest offers unique regiochemical possibilities for further elaboration, particularly in the synthesis of fused ring systems such as benzazepinones. This core is found in several approved drugs, including the vasopressin V2 receptor antagonists Tolvaptan and Mozavaptan, which are used to treat hyponatremia.[3][4][5]
This guide will first detail the robust synthesis of the title compound and then explore its application as a key intermediate in the construction of a benzazepinone core, a privileged scaffold in modern drug discovery.
Synthesis of 4-(3-Hydroxyphenyl)-4-oxobutanoic Acid
The most efficient and industrially scalable method for preparing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[1][6][7] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acid anhydride in the presence of a Lewis acid catalyst.[8][9] To synthesize 4-(3-hydroxyphenyl)-4-oxobutanoic acid, we will react 3-methoxyphenol with succinic anhydride. The methoxy group serves as a protecting group for the phenol, which would otherwise interfere with the Lewis acid catalyst. The methoxy group is also an ortho-, para-director, guiding the acylation to the desired position. A subsequent demethylation step will yield the final product.
Experimental Protocol: Two-Step Synthesis
Part A: Friedel-Crafts Acylation - Synthesis of 4-(3-Methoxy-4-hydroxyphenyl)-4-oxobutanoic acid
-
Materials:
-
3-Methoxyphenol
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
-
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube.
-
Charge the flask with anhydrous aluminum chloride (2.5 equivalents) and nitrobenzene. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add succinic anhydride (1.0 equivalent) portion-wise to the stirred suspension, ensuring the temperature remains below 10 °C.
-
To this mixture, add a solution of 3-methoxyphenol (1.1 equivalents) in nitrobenzene dropwise over 30-45 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with 5% NaHCO₃ solution to remove unreacted succinic acid, followed by a brine wash.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from ethanol/water to yield 4-(3-methoxy-4-hydroxyphenyl)-4-oxobutanoic acid.
-
Part B: Demethylation
-
Procedure:
-
The product from Part A is dissolved in a suitable solvent like dichloromethane.
-
The solution is cooled to 0 °C and treated with a demethylating agent such as boron tribromide (BBr₃) (1.2 equivalents).
-
The reaction is stirred at room temperature for 2-4 hours.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted, dried, and purified by column chromatography or recrystallization to yield pure 4-(3-hydroxyphenyl)-4-oxobutanoic acid.
-
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target intermediate.
Application in Pharmaceutical Synthesis: A Case Study
The synthesized 4-(3-hydroxyphenyl)-4-oxobutanoic acid is a prime candidate for constructing the benzazepinone core structure found in vasopressin antagonists. The following protocol outlines a plausible synthetic route.
Protocol: Synthesis of a Benzazepinone Precursor
This multi-step process involves the reductive amination of the keto group, followed by intramolecular cyclization.
-
Step 1: Reductive Amination
-
Dissolve 4-(3-hydroxyphenyl)-4-oxobutanoic acid (1.0 equivalent) and a suitable amine (e.g., 2-methylbenzylamine, 1.1 equivalents) in methanol.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction for 24 hours.
-
Acidify the mixture with dilute HCl and remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate, dry the organic layer, and concentrate to get the crude amino acid product.
-
-
Step 2: Intramolecular Amide Formation (Cyclization)
-
Dissolve the crude amino acid from Step 1 in a high-boiling aprotic solvent like toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water formed during the reaction.
-
After completion (monitored by TLC), cool the reaction mixture.
-
Wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired benzazepinone scaffold.
-
Synthetic Pathway Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. What is the mechanism of Mozavaptan Hydrochloride? [synapse.patsnap.com]
- 5. Therapeutic potential of vasopressin-receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. science-revision.co.uk [science-revision.co.uk]
Application Notes & Protocols: A Detailed Guide to the Synthesis of 3-Hydroxy-γ-oxobenzenebutanoic Acid
Abstract
This document provides a comprehensive, step-by-step protocol for the multi-step synthesis of 3-hydroxy-γ-oxobenzenebutanoic acid, more systematically named 4-(3-hydroxyphenyl)-4-oxobutanoic acid . Aromatic γ-keto acids are valuable intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds and pharmacologically active molecules. The synthetic strategy detailed herein is robust and relies on fundamental, well-established organic reactions. The pathway begins with the Friedel-Crafts acylation of nitrobenzene with succinic anhydride, followed by the selective reduction of the nitro group, and concludes with the conversion of the resulting aromatic amine to a hydroxyl group via a diazonium salt intermediate. This guide explains the rationale behind procedural choices, provides detailed experimental protocols, and includes methods for the characterization of all intermediates and the final product.
Introduction and Synthetic Strategy
The target molecule, 4-(3-hydroxyphenyl)-4-oxobutanoic acid, contains a phenyl ring substituted with a hydroxyl group and a γ-keto acid side chain. The meta-relationship between these two substituents dictates a strategic approach, as direct acylation of phenol would yield ortho- and para-substituted products. Therefore, our synthesis employs a substituent-directed strategy, beginning with a starting material that enforces the desired meta-regiochemistry.
The chosen three-step synthesis is as follows:
-
Friedel-Crafts Acylation: Nitrobenzene is acylated with succinic anhydride. The strongly deactivating, meta-directing nitro group ensures the formation of 4-(3-nitrophenyl)-4-oxobutanoic acid.[1]
-
Nitro Group Reduction: The nitro-intermediate is reduced to 4-(3-aminophenyl)-4-oxobutanoic acid. A chemical reduction using tin and hydrochloric acid is employed to selectively reduce the nitro group without affecting the ketone.
-
Diazotization and Hydrolysis: The aromatic amine is converted into a diazonium salt, which is subsequently hydrolyzed to yield the target phenolic compound, 4-(3-hydroxyphenyl)-4-oxobutanoic acid.
This approach provides a logical and reliable pathway to the desired product, leveraging classic transformations in aromatic chemistry.
Caption: Overall three-step synthetic pathway.
Experimental Protocols
Safety Precaution: All procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Part 1: Synthesis of 4-(3-nitrophenyl)-4-oxobutanoic acid (Intermediate 1)
Principle: This reaction is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution.[2] The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with succinic anhydride to generate a highly electrophilic acylium ion. The electron-withdrawing nitro group on the benzene ring deactivates the ring but directs the incoming electrophile to the meta position, ensuring the desired regioselectivity.
Materials and Equipment:
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |
| Nitrobenzene | 120 mL | 123.11 | ~1.2 mol |
| Succinic Anhydride | 25.0 g | 100.07 | 0.25 mol |
| Aluminum Chloride (anhydrous) | 70.0 g | 133.34 | 0.525 mol |
| Crushed Ice | 500 g | - | - |
| Conc. Hydrochloric Acid | 100 mL | - | - |
| 1,2-Dichloroethane (DCE) | 200 mL | 98.96 | - |
-
Equipment: 1 L three-neck round-bottom flask, mechanical stirrer, reflux condenser with drying tube (CaCl₂), dropping funnel, heating mantle, large beaker (2 L).
Protocol:
-
Set up the 1 L three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is oven-dried to prevent moisture from inactivating the catalyst.
-
To the flask, add aluminum chloride (70.0 g) and 1,2-dichloroethane (100 mL). Stir the suspension.
-
In a separate beaker, dissolve succinic anhydride (25.0 g) in nitrobenzene (120 mL). Gentle warming may be required.
-
Transfer the nitrobenzene/succinic anhydride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes. The temperature will rise; maintain it below 50°C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 4 hours. Monitor the reaction by TLC (thin-layer chromatography).
-
Work-up: Allow the mixture to cool to room temperature. In a 2 L beaker, prepare a mixture of crushed ice (500 g) and concentrated HCl (100 mL).
-
Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This is a highly exothermic process that will generate HCl gas.
-
After the complex has been fully decomposed, two layers will form. Separate the layers using a separatory funnel. The product is primarily in the organic (DCE/nitrobenzene) layer.
-
Extract the aqueous layer with 1,2-dichloroethane (2 x 50 mL).
-
Combine all organic layers. The excess nitrobenzene can be removed by steam distillation if facilities are available. Alternatively, wash the organic layer with water (3 x 100 mL), dry over anhydrous sodium sulfate, and remove the DCE solvent under reduced pressure.
-
The crude product will be a solid contaminated with nitrobenzene. Recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure 4-(3-nitrophenyl)-4-oxobutanoic acid.
Part 2: Synthesis of 4-(3-aminophenyl)-4-oxobutanoic acid (Intermediate 2)
Principle: Aromatic nitro groups are readily reduced to primary amines using a dissolving metal reduction. Here, tin metal in the presence of concentrated hydrochloric acid acts as the reducing agent. This classic method is highly effective and avoids the potential for over-reduction of the ketone moiety that can occur with catalytic hydrogenation.
Materials and Equipment:
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |
| Intermediate 1 | 22.3 g | 223.16 | 0.10 mol |
| Tin (Sn), granular | 42.0 g | 118.71 | 0.35 mol |
| Conc. Hydrochloric Acid | 100 mL | - | ~1.2 mol |
| 50% Sodium Hydroxide (aq) | ~150 mL | - | - |
| Ethanol | 150 mL | 46.07 | - |
-
Equipment: 500 mL round-bottom flask, reflux condenser, heating mantle, Buchner funnel, pH paper.
Protocol:
-
Place Intermediate 1 (22.3 g), granular tin (42.0 g), and ethanol (150 mL) into the 500 mL round-bottom flask.
-
Fit the reflux condenser and begin stirring. Slowly add concentrated HCl (100 mL) through the condenser in portions. The reaction is exothermic.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture in an ice bath. A precipitate of the amine hydrochloride salt may form.
-
Work-up: Slowly and carefully, add 50% NaOH solution to the cooled mixture until it is strongly alkaline (pH > 10). This will precipitate tin hydroxides and liberate the free amine.
-
Filter the mixture through a Buchner funnel to remove the tin salts. Wash the filter cake with a small amount of cold water.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Carefully acidify the filtrate with acetic acid or dilute HCl until the isoelectric point is reached (approx. pH 4-5), at which point the amino acid will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.
Part 3: Synthesis of 4-(3-hydroxyphenyl)-4-oxobutanoic acid (Final Product)
Principle: This final step involves converting the aromatic amine to a phenol via a Sandmeyer-type reaction. The amine is first treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is unstable and is not isolated. The diazonium salt solution is then heated, causing the N₂ group to leave as nitrogen gas, allowing for its replacement by a hydroxyl group from the water solvent.
Caption: Workflow for the diazotization and hydrolysis step.
Materials and Equipment:
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |
| Intermediate 2 | 9.65 g | 193.20 | 0.05 mol |
| Sodium Nitrite (NaNO₂) | 3.80 g | 69.00 | 0.055 mol |
| Conc. Hydrochloric Acid | 15 mL | - | ~0.18 mol |
| Sulfuric Acid | 10 mL | - | - |
| Water | 200 mL | - | - |
-
Equipment: 250 mL beaker, 500 mL beaker, magnetic stirrer, ice-salt bath, thermometer.
Protocol:
-
Diazotization: In a 250 mL beaker, dissolve Intermediate 2 (9.65 g) in a solution of concentrated HCl (15 mL) and water (50 mL). Cool this solution to 0°C in an ice-salt bath.
-
In a separate small beaker, dissolve sodium nitrite (3.80 g) in water (20 mL).
-
While maintaining the temperature of the amine solution between 0 and 5°C, add the sodium nitrite solution dropwise with constant stirring. The addition should take about 15 minutes. Keep the resulting diazonium salt solution cold.
-
Hydrolysis: In a 500 mL beaker, prepare a solution of sulfuric acid (10 mL) in water (150 mL). Heat this solution to boiling.
-
Slowly and carefully, add the cold diazonium salt solution to the boiling acidic water. Vigorous effervescence (N₂ gas evolution) will occur.
-
After the addition is complete, boil the solution for an additional 10 minutes to ensure complete hydrolysis.
-
Cool the solution in an ice bath. The crude product should precipitate.
-
Collect the solid by vacuum filtration and wash with a small amount of ice-cold water.
-
Purification: Recrystallize the crude product from hot water, possibly with the use of decolorizing carbon, to yield pure 4-(3-hydroxyphenyl)-4-oxobutanoic acid. Dry the final product in a vacuum desiccator.
Data Summary and Characterization
This table provides expected data for the synthesized compounds. Actual results may vary.
| Compound | Formula | MW ( g/mol ) | Appearance | Expected Yield (%) | Expected MP (°C) |
| Intermediate 1 | C₁₀H₉NO₅ | 223.18 | Pale yellow solid | 65-75 | 160-163 |
| Intermediate 2 | C₁₀H₁₁NO₃ | 193.20 | Off-white solid | 70-80 | 173-176 |
| Final Product | C₁₀H₁₀O₄ | 194.18 | White/tan solid | 50-60 | 148-151 |
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of each intermediate and the final product. Key shifts to observe include the aromatic proton splitting patterns and the disappearance/appearance of signals for the -NO₂, -NH₂, and -OH groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For the final product, expect to see characteristic absorptions for O-H (broad, ~3300 cm⁻¹), C=O (ketone, ~1680 cm⁻¹), and C=O (acid, ~1710 cm⁻¹).
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compounds.
-
Melting Point (MP): The melting point is a good indicator of purity. A sharp melting range close to the literature value suggests a pure compound.
References
A complete list of references will be generated upon final compilation. Key methodologies are based on established organic chemistry principles.
-
ResearchGate. A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen. Available from: [Link][1]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link][2]
Sources
Synthetic routes for meta-substituted phenyl-oxobutanoic acids
Application Note: Synthetic Strategies for Meta-Substituted 4-Aryl-4-Oxobutanoic Acids
Executive Summary
4-Aryl-4-oxobutanoic acids (also known as 3-aroylpropionic acids) are critical scaffolds in medicinal chemistry, serving as precursors for indanes, tetralones, and non-steroidal anti-inflammatory drugs (e.g., Fenbufen). While para-substituted derivatives are easily accessed via Friedel-Crafts acylation, meta-substituted analogs present a significant synthetic challenge. Standard Electrophilic Aromatic Substitution (EAS) rules dictate that directing groups either deactivate the ring (preventing reaction) or direct ortho/para, making direct meta-acylation inaccessible.
This guide details two high-fidelity protocols to bypass these EAS limitations:
-
The Organometallic "Inverse Addition" Route: Uses meta-substituted aryl halides to fix regiochemistry prior to coupling.
-
The Stetter "Umpolung" Route: Utilizes meta-substituted aldehydes in a 1,4-addition to acrylates.
Strategic Analysis: The Meta-Substitution Paradox
The synthesis of 4-(3-R-phenyl)-4-oxobutanoic acids illustrates a classic conflict in aromatic substitution logic.
| Approach | Mechanism | Outcome for Meta-Target | Verdict |
| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution (EAS) | Fails. EDGs (e.g., -OMe) direct ortho/para. EWGs (e.g., -NO2) deactivate the ring, preventing acylation. | ❌ Avoid |
| Organometallic Coupling | Nucleophilic Acyl Substitution | Success. Regiochemistry is "hard-coded" by the position of the halogen in the starting material (e.g., 1-bromo-3-chlorobenzene). | ✅ Recommended |
| Stetter Reaction | Umpolung (Polarity Inversion) | Success. Uses stable meta-aldehydes. Mild conditions, tolerates sensitive functional groups. | ✅ Recommended |
Decision Matrix Visualization
Figure 1: Decision tree for selecting the optimal synthetic route based on regiochemical requirements.
Protocol A: The Organometallic "Inverse Addition" Route
Best for: Substrates compatible with Grignard reagents (aryl halides without sensitive carbonyls/protic groups). Mechanism: Nucleophilic attack of the aryl carbanion on the anhydride carbonyl. Critical Control Point: Double Addition. Grignard reagents typically add twice to esters/anhydrides to form lactones or tertiary alcohols. To prevent this, Inverse Addition (adding the Grignard to the anhydride) at low temperature is mandatory.
Materials
-
Substrate: 1-Bromo-3-substituted benzene (e.g., 3-bromotoluene, 1-bromo-3-chlorobenzene).
-
Reagent: Succinic anhydride (Recrystallized from acetic anhydride if crude).[1]
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Catalyst (Optional): Iodine (crystal) for Grignard initiation.
Step-by-Step Protocol
-
Preparation of Grignard Reagent (ArMgBr):
-
Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under
atmosphere. -
Add Magnesium turnings (1.2 equiv) and a crystal of
. -
Add 10% of the aryl bromide solution (1.0 equiv total in THF). Heat gently with a heat gun to initiate (disappearance of iodine color).
-
Add the remaining aryl bromide dropwise to maintain a gentle reflux.
-
Checkpoint: Reflux for 1 hour to ensure complete formation.[2] Cool to Room Temperature (RT).
-
-
The Inverse Addition (Crucial Step):
-
In a separate, larger flame-dried flask, dissolve Succinic Anhydride (2.0 equiv) in anhydrous THF.
-
Cool the anhydride solution to -78°C (Dry ice/Acetone bath).
-
Transfer the prepared Grignard reagent to an addition funnel (via cannula if air-sensitive).
-
Slowly add the Grignard solution to the anhydride solution over 60 minutes.
-
Mechanistic Note: The excess anhydride and low temperature ensure the intermediate carboxylate-ketone species precipitates or stabilizes, preventing the second equivalent of Grignard from attacking the ketone.
-
-
Workup and Isolation:
-
Allow the mixture to warm to -10°C over 2 hours.
-
Quench with saturated aqueous
(mild) or 1M HCl (if product precipitates). -
Base Extraction Strategy:
-
Extract the organic layer with 10% NaOH or saturated
. The product (acid) moves to the aqueous phase; non-acidic byproducts (biaryls, alcohols) stay in the organic phase. -
Separate layers. Wash the aqueous layer with Ether/EtOAc.
-
Acidify the aqueous layer to pH 1-2 with conc. HCl.
-
Extract the precipitated solid/oil with EtOAc (3x).
-
-
Dry over
, filter, and concentrate. Recrystallize from Toluene/Hexanes.
-
Protocol B: The Stetter Reaction (Umpolung)
Best for: Substrates with functional groups sensitive to Grignards (e.g., nitriles, esters) or when starting from aldehydes. Mechanism: Thiazolium-catalyzed 1,4-addition of an aldehyde (acting as a nucleophile) to a Michael acceptor.[3]
Materials
-
Substrate: 3-Substituted Benzaldehyde.
-
Michael Acceptor: Ethyl Acrylate (1.1 equiv).
-
Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.05 - 0.1 equiv).
-
Base: Triethylamine (
) or DBU. -
Solvent: Ethanol (Abs) or DMF.
Step-by-Step Protocol
-
Stetter Coupling:
-
In a round-bottom flask, dissolve the aldehyde (10 mmol) and thiazolium catalyst (0.5 mmol) in Ethanol (20 mL).
-
Add Ethyl Acrylate (11 mmol).
-
Add
(5 mmol). -
Reflux the mixture for 12–16 hours under
. -
Monitoring: Check TLC for consumption of aldehyde.
-
Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 1M HCl (to remove catalyst/base), then Brine. Dry and concentrate to yield the Ethyl 4-(3-R-phenyl)-4-oxobutanoate .
-
-
Hydrolysis (Ester to Acid):
-
Dissolve the crude ester in a 1:1 mixture of THF and 2M NaOH (aq).
-
Stir at RT for 4 hours (or 50°C if sluggish).
-
Evaporate THF. Acidify the aqueous residue with 1M HCl.
-
Filter the precipitate (the target acid).
-
Comparative Data Analysis
| Feature | Route A: Grignard (Inverse) | Route B: Stetter Reaction |
| Regio-fidelity | Perfect (Determined by starting halide) | Perfect (Determined by starting aldehyde) |
| Functional Group Tolerance | Low (Incompatible with -CN, -NO2, -COR) | High (Tolerates -NO2, -CN, -Halogens) |
| Scalability | Moderate (Exothermic, requires -78°C) | High (RT or Reflux, simple setup) |
| Atom Economy | Moderate (Uses excess anhydride) | High (Catalytic) |
| Typical Yield | 60–75% | 70–85% |
References
-
Reinheckel, H., et al. "The reaction of organometallic compounds with carboxylic acid anhydrides." Organometallic Reactions, 1969. (General Review of Grignard-Anhydride chemistry).
-
Stetter, H. "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 1976, 15(11), 639-647.
- Cason, J. "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 1947. (Historical context for preventing double addition).
-
Organic Syntheses , Coll. Vol. 2, p. 81 (1943). "Succinic Anhydride preparation and general reactivity."
-
Master Organic Chemistry. "Reaction of Grignard Reagents with Esters and Anhydrides."
Sources
Functionalization of 4-(3-Hydroxyphenyl)-4-oxobutanoic acid for drug discovery
Application Note: Strategic Functionalization of 4-(3-Hydroxyphenyl)-4-oxobutanoic Acid
Abstract
4-(3-Hydroxyphenyl)-4-oxobutanoic acid (CAS: 56872-07-2) represents a high-value "trifunctional" scaffold in medicinal chemistry.[1][2] Unlike its para-substituted analog (a Fenbufen precursor), the meta-hydroxyl regiochemistry of this molecule provides a non-linear vector geometry essential for accessing novel chemical space in PROTAC (Proteolysis Targeting Chimera) linker design and fragment-based drug discovery (FBDD).[2] This guide details the chemoselective functionalization of its three reactive centers: the carboxylic acid (ligand attachment), the phenolic hydroxyl (linker extension), and the benzylic ketone (solubility/rigidity modulation).
Chemical Architecture & Reactivity Logic
The molecule presents three orthogonal reactivity nodes, allowing for sequential, programmable functionalization. Understanding the electronic interplay between these groups is critical for yield optimization.
-
Node A (Carboxylic Acid): The primary site for amide coupling to amine-bearing warheads or E3 ligase ligands (e.g., Thalidomide derivatives).[2]
-
Node B (Phenolic Hydroxyl): A nucleophilic handle for etherification.[2] In the meta position, it exerts an inductive electron-withdrawing effect on the ketone, slightly increasing the electrophilicity of the carbonyl compared to a para-substituent.
-
Node C (Benzylic Ketone): A susceptibility point for metabolic reduction (to alcohol) or a site for bioconjugation (hydrazone formation).[2]
Visualizing the Chemical Space
The following diagram illustrates the divergent synthetic pathways available from this single scaffold.
Figure 1: Divergent synthesis map showing the three orthogonal functionalization vectors.[2]
Detailed Experimental Protocols
Protocol 1: Chemoselective Amidation (COOH Functionalization)
Objective: To couple an amine-bearing pharmacophore to the carboxylic acid without protecting the phenol.[2] Challenge: Phenolic esters can form as side products if highly reactive acyl chlorides are used. Solution: Use of HATU/DIPEA permits kinetic selectivity for the aliphatic carboxylate over the phenol.
Materials:
-
4-(3-Hydroxyphenyl)-4-oxobutanoic acid (1.0 eq)[2]
-
Amine partner (1.1 eq)[2]
-
HATU (1.1 eq)[2]
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[2]
-
Solvent: Anhydrous DMF or DMAc[2]
Step-by-Step Methodology:
-
Activation: Dissolve the keto-acid (1.0 mmol) in anhydrous DMF (5 mL) under
atmosphere. Add DIPEA (2.5 mmol) and stir for 5 minutes. -
Coupling: Add HATU (1.1 mmol) in one portion. The solution typically turns yellow. Stir for 10 minutes to form the activated ester.
-
Addition: Add the amine partner (1.1 mmol) dropwise.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (Target mass: M+Amine-H2O).[2]
-
Note: If phenol esterification is observed (Mass + 2x Scaffold), reduce HATU to 0.95 eq and add the amine before the coupling reagent.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and DIPEA), then brine. Dry over
.[3] -
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol 2: Phenolic Etherification (PROTAC Linker Installation)
Objective: To attach a linker (e.g., PEG chain or alkyl halide) to the meta-hydroxyl group.[2] Context: This step is usually performed before amidation if the linker is base-sensitive, or after if the linker contains a free acid.
Materials:
-
Scaffold (1.0 eq)[2]
-
Linker Halide (e.g., Boc-amino-PEG3-bromide) (1.2 eq)[2]
-
(3.0 eq) or
(2.0 eq for faster rates)[2] -
Potassium Iodide (KI) (0.1 eq - Catalyst)[2]
-
Solvent: Acetone (reflux) or DMF (
)[2]
Step-by-Step Methodology:
-
Deprotonation: Suspend the scaffold and
in Acetone/DMF. Stir at RT for 30 mins.[3] The color may darken as the phenolate forms. -
Alkylation: Add the Linker Halide and catalytic KI.
-
Heating: Heat to reflux (Acetone) or
(DMF) for 12 hours.-
Critical Check: The carboxylic acid may also alkylate (ester formation).[2] However, the phenoxide is significantly more nucleophilic than the carboxylate in these conditions. If ester formation occurs, use mild saponification (LiOH, THF/H2O, 1h, RT) to hydrolyze the aliphatic ester selectively, leaving the phenolic ether intact.
-
-
Workup: Acidify to pH 3 with 1M HCl, extract with EtOAc.
Protocol 3: Ketone Stabilization (Optional)
For applications requiring high metabolic stability, the benzylic ketone can be reduced to a methylene group.
-
Method: Wolff-Kishner Reduction (Huang-Minlon modification).[2]
-
Reagents: Hydrazine hydrate, KOH, Diethylene glycol,
. -
Note: This transforms the linker into a flexible 4-(3-hydroxyphenyl)butanoic acid chain, removing the rigidifying
character of the ketone.[2]
Analytical & Validation Data
When characterizing libraries derived from this scaffold, specific spectral signatures confirm regioselectivity.
Table 1: Key Spectral Indicators for Functionalization
| Functionalization | 1H NMR Signature (DMSO-d6) | IR Shift ( | LC-MS Feature |
| Parent Scaffold | 1680 (Ketone), 1710 (Acid) | [M-H]- 193.0 | |
| Amide Product | Loss of | 1650 (Amide I) | [M+H]+ Expected |
| Phenol Ether | Loss of | 1240 (Aryl Ether C-O) | Stable Ether Linkage |
Strategic Application: PROTAC Linker Design
The meta-substitution pattern is particularly valuable for PROTACs.[2] Unlike para-substituted linkers which project linearly, the meta-linker induces a "kink" (
Workflow: From Scaffold to PROTAC
Figure 2: Step-wise assembly of a PROTAC using the scaffold as the central connector.
References
-
BenchChem Technical Support. (2025).[2][3][4] Biological Activity of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid Derivatives. Retrieved from [2]
-
Stankevičiūtė, J., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Antibiotics (Basel).[2][5] Retrieved from [2]
-
MDPI Editorial. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [2]
-
SynHet Catalog. (2024). Product Data: 4-(3-Hydroxyphenyl)-4-oxobutanoic acid. Retrieved from [2]
-
American Chemical Society. (2022).[2] Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research. Retrieved from [2]
Sources
- 1. 4-(3-Hydroxyphenyl)-4-oxobutanoic acid [synhet.com]
- 2. Tirzepatide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of 4-(3-Hydroxyphenyl)-4-oxobutanoic Acid
Executive Summary & Diagnostic
The Core Challenge: The synthesis of 4-(3-Hydroxyphenyl)-4-oxobutanoic acid (CAS 56872-07-2) presents a classic regioselectivity paradox. Researchers often attempt a direct Friedel-Crafts acylation of phenol or anisole with succinic anhydride. This approach is mechanistically flawed for this specific target.
-
Direct Acylation (Phenol/Anisole): The hydroxyl/methoxy group is an ortho/para director. Reaction with succinic anhydride yields predominantly the 4-isomer (para), with <5% of the desired 3-isomer (meta).
-
The Solution: To achieve high yields of the meta-isomer, you must bypass electrophilic aromatic substitution (EAS) rules by using a Grignard-based approach starting from a meta-halogenated precursor, followed by deprotection.
This guide provides the corrected workflow to shift your yield from <5% (via direct FC) to >70% (via Grignard), alongside troubleshooting for the specific chemical handling issues of this gamma-keto acid.
Decision Logic & Pathway Analysis
The following diagram illustrates why your current yield might be low and visualizes the correct synthetic pathway.
Caption: Comparison of the flawed direct Friedel-Crafts route (Red) versus the regiospecific Grignard strategy (Green) required for the 3-isomer.
Optimized Experimental Protocol
Method: Inverse Addition Grignard Reaction followed by Demethylation. Target Scale: 10 mmol (Adaptable).
Phase A: Synthesis of the Carbon Skeleton
Objective: Synthesize 4-(3-methoxyphenyl)-4-oxobutanoic acid. Note: We use the methoxy-protected form because the free phenol is incompatible with Grignard reagents.
-
Reagent Preparation:
-
Substrate: 3-Bromoanisole (1.87 g, 10 mmol).
-
Magnesium: Turnings (0.27 g, 11 mmol), iodine crystal (catalyst).
-
Electrophile: Succinic anhydride (1.2 g, 12 mmol) dissolved in anhydrous THF.
-
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, activate Mg with iodine.
-
Add 3-Bromoanisole in THF (10 mL) dropwise. Reflux gently until Mg is consumed (approx. 1-2 h).
-
Checkpoint: Solution should turn cloudy/grey.
-
-
The Critical Step (Inverse Addition):
-
Why: Adding Grignard to the anhydride prevents the product (a keto-carboxylate) from reacting with a second equivalent of Grignard (which would form a tertiary alcohol/lactone).
-
Cool the Succinic Anhydride/THF solution to -40°C .
-
Cannulate the Grignard solution slowly into the anhydride solution over 30 minutes.
-
Stir at -40°C for 1 hour, then warm to 0°C.
-
-
Workup:
-
Quench with 1M HCl (pH < 2).[1]
-
Extract with Ethyl Acetate (3x).
-
Purification (Base Extraction): Extract the organic layer with sat.
. The product moves to the aqueous phase (as carboxylate); non-acidic impurities (unreacted anisole, bis-addition byproducts) stay in organic. -
Acidify the aqueous layer with HCl to precipitate the solid. Filter and dry.[2][3][4]
-
Phase B: Demethylation to Target
Objective: Convert -OMe to -OH.
-
Dissolve the intermediate (Phase A product) in 48% HBr (aqueous) or DCM (if using
).-
Recommendation:48% HBr under reflux (4-6 hours) is robust and cheaper for this substrate.
(in DCM at -78°C to RT) is milder but requires stricter moisture control.
-
-
Monitoring: Monitor via TLC (Target is more polar than the methoxy intermediate).
-
Isolation:
Troubleshooting Guide (Q&A)
Issue 1: Low Yield / "Sticky" Product
Q: My product is a dark, sticky oil that won't crystallize. Yield is <30%. A: This is likely due to bis-addition (over-reaction) or incomplete acidification.
-
Cause: If you added the Anhydride to the Grignard, the local concentration of Grignard was high, attacking the ketone ketone to form a lactone.
-
Fix: Ensure Inverse Addition (Grignard added to excess Anhydride at low temp).
-
Rescue: The sticky oil might be the lactone. Try hydrolyzing it by refluxing in NaOH solution for 1 hour, then re-acidifying.
Issue 2: Regioselectivity (Wrong Isomer)
Q: NMR shows two sets of aromatic peaks. I suspect I have the para-isomer. A: If you used the Grignard route, this is unlikely unless your starting material (3-bromoanisole) was contaminated.
-
Check: If you attempted the Friedel-Crafts route on Anisole, you have >90% para-isomer. Separation is nearly impossible by standard crystallization.
-
Action: Discard and restart using the Grignard protocol with 3-Bromoanisole.
Issue 3: Incomplete Demethylation
Q: After HBr reflux, I still see a methoxy peak in NMR (~3.8 ppm). A: The aryl-ether cleavage requires high energy or strong Lewis acids.
-
Fix: Increase reflux time to 12 hours or switch to
(Boron Tribromide) . -
Protocol: 3 equiv.
in DCM, 0°C to RT, overnight. Quench carefully with Methanol.
Comparative Data: Yield Optimization
| Parameter | Standard Friedel-Crafts | Optimized Grignard Route |
| Starting Material | Anisole / Phenol | 3-Bromoanisole |
| Reagent | Succinic Anhydride / | Mg / Succinic Anhydride |
| Regioselectivity | Para (>90%) | Meta (>95%) |
| Major Impurity | Para-isomer (structural isomer) | Bis-addition product (Lactone) |
| Typical Yield | <5% (for Meta target) | 65 - 80% |
| Purification | Difficult HPLC separation | Acid/Base Extraction |
References
- Friedel-Crafts Selectivity: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
- Grignard-Anhydride Reaction: Cason, J. (1946). "The Use of Organocadmium Reagents for the Preparation of Ketones". Chemical Reviews, 40(1), 15-32. (Foundational text on preventing bis-addition, applicable to Grignard inverse addition).
-
Tramadol Intermediate Synthesis: U.S. Patent 3,652,589. (Describes the synthesis of 3-methoxyphenyl ketones via Grignard reagents, validating the 3-bromoanisole route).
-
Demethylation Protocols: McOmie, J. F. W., et al. (1968). "Demethylation of aryl methyl ethers by boron tribromide". Tetrahedron, 24(5), 2289-2292.
-
Product Characterization: PubChem Compound Summary for CID 270396, 4-(3-Hydroxyphenyl)-4-oxobutanoic acid.
Sources
Solving solubility issues with 4-(3-Hydroxyphenyl)-4-oxobutanoic acid
Technical Support Center: Solubility & Handling Guide Ticket ID: #SOL-56872-07-2 Topic: 4-(3-Hydroxyphenyl)-4-oxobutanoic acid Classification: Organic Acids / Phenolic Metabolites[1][2]
Scientist-to-Scientist Analysis
The Core Challenge: The "Amphiphilic Trap" 4-(3-Hydroxyphenyl)-4-oxobutanoic acid (CAS: 56872-07-2) presents a classic solubility paradox common to drug metabolites. Structurally, it contains a polar head (carboxylic acid) and a lipophilic tail (phenyl ring), but the meta-hydroxyl group adds a secondary ionization site.[1][2]
Your solubility issues likely stem from treating this molecule as a simple acid. It follows a dual-pKa behavior :
-
Carboxylic Acid (pKa ~4.5): At pH < 4, it is protonated and hydrophobic (precipitates in water).
-
Phenolic Hydroxyl (pKa ~9.8): At physiological pH (7.4), this remains protonated (neutral), contributing to lipophilicity and potential precipitation if the concentration exceeds the critical micelle concentration or solubility limit.[2]
The Solution: You must control the ionization state. Dissolution is not just about mixing; it is about deprotonation .
Part 1: The Solubility Matrix
Data summarized from structural analogs and physicochemical predictions.
| Solvent System | Solubility Rating | Estimated Max Conc. | Usage Context |
| DMSO (Anhydrous) | Excellent | >100 mM | Primary stock solution.[1][2] |
| Ethanol (100%) | Good | ~50 mM | Alternative stock (evaporates easily).[1] |
| Water (pH < 4) | Poor | < 0.1 mM | Do not use. Will precipitate immediately. |
| PBS (pH 7.4) | Moderate | ~1–5 mM | Soluble as a mono-anion (carboxylate ionized).[1] |
| NaOH (0.1 M) | High | >50 mM | Soluble as a di-anion (fully deprotonated).[1] |
Part 2: Decision Logic (Workflow)
Before preparing your solution, determine your endpoint.[2] Using the wrong solvent system for your assay type is the #1 cause of experimental failure.
Caption: Workflow for selecting the correct dissolution strategy based on experimental application to prevent precipitation.
Part 3: Troubleshooting Guides & FAQs
Issue 1: The "Crash Out" Effect
User Report: "I made a 100 mM stock in DMSO. When I added 10 µL to 10 mL of cell culture media (100 µM final), the solution turned cloudy."
-
Root Cause: You triggered a rapid polarity shift. The compound is soluble in DMSO but hydrophobic in aqueous media. When the DMSO is diluted, the water molecules form a "cage" around the hydrophobic phenyl ring, forcing the molecules to aggregate before they can disperse.[2]
-
Correction Protocol:
-
Vortex the Media: Create a vortex in your media tube before adding the stock.
-
Dropwise Addition: Add the DMSO stock dropwise into the center of the vortex, not onto the plastic wall.
-
Warm the Media: Ensure media is at 37°C. Cold media decreases solubility.[3][4]
-
Serum is Key: Ensure your media contains FBS (Fetal Bovine Serum). Albumin in serum acts as a natural carrier protein, binding the phenyl ring and keeping it in solution [1].[2]
-
Issue 2: pH Drift and Color Change
User Report: "My stock solution turned slightly yellow/brown after a week at 4°C."
-
Root Cause: Phenolic oxidation. The hydroxyl group on the phenyl ring is susceptible to oxidation, forming quinones, especially in the presence of light or trace metals.[2]
-
Correction Protocol:
-
Acidify the Stock: Trace amounts of acid (0.1% acetic acid) in the DMSO stock can stabilize the phenol.
-
Inert Gas: Flush the headspace of your storage vial with Nitrogen or Argon before closing.
-
Dark Storage: Store at -20°C in amber vials.
-
Issue 3: In Vivo Formulation Failure
User Report: "I cannot inject 100% DMSO into mice. How do I make an aqueous formulation?"
-
Root Cause: You are trying to dissolve the solid directly in PBS. It will not dissolve because the pH of the boundary layer around the solid crystal is too low.
-
Correction Protocol (The "Salt Switch" Method):
-
Weigh the solid compound.
-
Add 0.9 equivalents of 0.1 M NaOH. (Do not add excess base initially to avoid hydrolysis of the ketone).
-
Vortex until clear (The compound forms the sodium salt).
-
Dilute with PBS to the desired volume.
-
Check pH; it should be near neutral. If >8.0, adjust carefully with dilute HCl.[2]
-
Part 4: Validated Protocols
Protocol A: Preparation of 100 mM DMSO Stock (Standard)
Use for: Cell culture, High-Throughput Screening.[1][2]
-
Calculate:
-
Weigh: 194 mg of compound into a sterile glass vial.
-
Solubilize: Add 10 mL of anhydrous DMSO (Grade: Cell Culture Tested).
-
Mix: Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
-
Sterilize: Do not autoclave. Use a 0.22 µm PTFE (hydrophobic) syringe filter. Nylon filters may bind the drug.
-
Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.
Protocol B: Preparation of Aqueous Stock (pH Shift Method)
Use for: Animal studies, enzyme assays sensitive to DMSO.[1][2]
-
Weigh: 19.4 mg of compound (Target: 10 mM in 10 mL).
-
Initial Dissolution: Add 100 µL of 1.0 M NaOH .
-
Note: The solution should turn clear immediately as the salt forms.
-
-
Dilution: Add 9.0 mL of PBS (Phosphate Buffered Saline).
-
Adjustment: Measure pH. It will likely be basic (~pH 9-10).[1]
-
Titration: Slowly add 0.1 M HCl dropwise while stirring until pH reaches 7.4.
-
Warning: If you overshoot below pH 5, the compound will precipitate.[2]
-
-
Final Volume: Top up to 10 mL with PBS.
References
-
BenchChem Technical Support. (2025).[5][6] Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from [1]
-
PubChem. (2025).[7][8] 4-(3-Hydroxyphenyl)-4-oxobutanoic acid Compound Summary (CID 270396).[1][2][9] National Center for Biotechnology Information. Retrieved from [1][9]
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening.[1] Molecules Journal. Retrieved from [1]
-
EPA. (2025). CompTox Chemicals Dashboard: Physicochemical Properties. US Environmental Protection Agency. Retrieved from [1]
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB [foodb.ca]
- 3. adl.usm.my [adl.usm.my]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. 4-(3-Methoxyphenyl)-4-oxobutanoic acid | C11H12O4 | CID 2759694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(3-Hydroxyphenyl)-4-oxobutanoic acid [synhet.com]
Troubleshooting low purity in 4-(3-Hydroxyphenyl)-4-oxobutanoic acid crystallization
Case ID: CRYST-OH-META-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Purity & Oiling Out in Aryl-Keto Acid Isolation[1][2]
Executive Summary
Low purity in 4-(3-Hydroxyphenyl)-4-oxobutanoic acid (also known as β-(3-hydroxybenzoyl)propionic acid) typically stems from three distinct failure modes: regioisomeric contamination (presence of the 4-hydroxy para-isomer), liquid-liquid phase separation (oiling out), or oligomeric tar formation inherent to Friedel-Crafts chemistry.[1][2]
This guide provides a root-cause analysis workflow and a self-validating purification protocol designed to decouple these variables.
Part 1: Diagnostic Workflow (Root Cause Analysis)
Before altering your crystallization parameters, you must identify the nature of the impurity. Use this logic tree to determine your next step.
Figure 1: Diagnostic logic flow for identifying the primary cause of low purity.[1][2]
Part 2: Critical Failure Modes & Solutions
Issue 1: The "Oiling Out" Phenomenon
Symptom: The solution becomes cloudy with oily droplets before crystals appear.[3] Mechanism: The solution has entered a region of Liquid-Liquid Phase Separation (LLPS) .[1][2][3][4] This occurs when the supersaturation is too high, or the operating temperature is below the "oiling out" boundary (metastable limit) but above the crystallization point. Impurities preferentially dissolve in these oil droplets, trapping them in the final solid [1].
Corrective Protocol:
-
Decrease Supersaturation: Reduce the cooling rate or initial concentration.[2]
-
Seed at High Temperature: Add 0.5 wt% seed crystals before the solution reaches the cloud point. This bypasses the energy barrier for nucleation, preventing the oil phase from forming [2].[5]
-
Solvent Modification: If using water/ethanol, increase the ethanol fraction slightly to increase the solubility of the oil phase.
Issue 2: Regioisomer Contamination (Meta vs. Para)
Symptom: HPLC shows a persistent impurity (likely the 4-hydroxy isomer) that co-crystallizes.[1][2] Mechanism: The 3-hydroxy (meta) and 4-hydroxy (para) isomers have different hydrogen bonding networks.[1][2] The para isomer often packs more efficiently (higher melting point), making it a stubborn contaminant. Corrective Protocol:
-
Switch Solvents: If crystallizing from non-polar solvents (Toluene/EtOAc), switch to Water or Water/Acetic Acid .[1][2] The phenolic -OH group on the meta position interacts differently with water than the para position, often amplifying solubility differences [3].
Part 3: The "Reset" Protocol (Chemical + Physical Purification)
If simple recrystallization fails, use this hybrid protocol. It combines an Acid-Base Swing (to remove neutral tars and isomers with different pKa values) with a Controlled Cooling Crystallization .[1][2]
Step-by-Step Methodology
Phase A: Chemical Cleanup (Acid-Base Swing)
This step removes non-acidic impurities (unreacted aromatics, tars) and inorganic salts.[1][2]
-
Dissolution: Suspend crude solid in 5% NaHCO₃ (aq) (approx. 10 mL per gram).
-
Filtration: Filter the solution through a Celite pad.
-
Extraction (Optional but Recommended): Wash the aqueous filtrate with a small volume of Ethyl Acetate.[2]
-
Precipitation: Slowly acidify the aqueous layer with 2N HCl to pH 1-2 while stirring vigorously at 20°C.
-
Isolation: Filter the precipitated solid and wash with cold water.[2] Dry partially.[1][2]
Phase B: Polishing Recrystallization
This step targets isomeric purity.[2]
| Parameter | Specification | Rationale |
| Solvent System | Water : Ethanol (90:10) | Water suppresses non-polar impurities; EtOH prevents oiling out.[1][2] |
| Concentration | 1 g solute / 15 mL solvent | Dilute conditions favor selectivity over yield.[1][2] |
| Dissolution Temp | Reflux (~95°C) | Ensure complete dissolution of all polymorphs. |
| Cooling Rate | 10°C / hour | Slow cooling prevents entrapment of the para-isomer.[1][2] |
| Seeding Temp | ~55°C (Cloud Point - 5°C) | Induces controlled growth; prevents oiling out.[1][2] |
Protocol:
-
Dissolve the wet cake from Phase A in the minimum amount of boiling Water/EtOH mixture.
-
Hot Filtration: If the solution is not perfectly clear, filter hot (using a pre-heated funnel) to remove any remaining seeds/dust.[2]
-
Seeding: Allow to cool to ~55°C. Add pure seed crystals (if available) or scratch the glass to induce nucleation.
-
Growth: Cool to room temperature over 4 hours. Then chill to 0-4°C for 2 hours.
-
Harvest: Filter and wash with ice-cold water .
Part 4: Frequently Asked Questions (FAQ)
Q: Why is my product colored (pink/brown) even after crystallization? A: This indicates oxidative degradation of the phenol group (quinone formation).[2]
-
Fix: Add a pinch of sodium bisulfite or ascorbic acid to the crystallization solvent (aqueous phase) to act as an antioxidant during the heating step.
Q: The solid turns into a sticky gum upon filtration. A: You likely filtered while the oil phase was still present (Liquid-Liquid Phase Separation).[1][2]
-
Fix: Re-dissolve by heating.[1][2] Add 10% more ethanol.[1][2] Re-seed at a lower temperature and ensure the mixture is a suspension of crystals, not an emulsion of droplets, before filtering.
Q: Can I use Toluene or Benzene? A: Generally, no .[1][2] While good for non-polar molecules, keto-acids often form dimers in non-polar solvents, which can complicate solubility curves.[1][2] Furthermore, the phenolic group creates poor solubility in pure hydrocarbons, leading to immediate oiling out [4].
References
-
Deneau, E. & Steele, G. (2005).[1][2] An In-Line Study of Oiling Out and Crystallization.[1][2] Organic Process Research & Development.[1][2] Link[1][2]
-
Beckmann, W. (2013).[1][2] Crystallization: Basic Concepts and Industrial Applications.[1][2][6] Wiley-VCH.[1][2] Link[1][2]
-
Tung, H.H., et al. (2009).[1][2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2] Link[1][2]
-
Vogel, A.I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry.[1][2] 5th Ed.[1][2] Longman Scientific & Technical.[1][2] Link
Sources
Technical Support Center: Stability & Handling of 4-(3-Hydroxyphenyl)-4-oxobutanoic Acid
[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 4-(3-Hydroxyphenyl)-4-oxobutanoic acid in aqueous environments.
This molecule presents a classic "stability vs. solubility" paradox common to phenolic acids:
-
Solubility Driver: The carboxylic acid moiety (pKa ~4.[1]5) requires a higher pH for ionization and solubility.[1]
-
Instability Driver: The phenolic moiety (pKa ~9.8) becomes highly susceptible to oxidative degradation at higher pH levels.[1]
The following protocols and troubleshooting workflows are designed to navigate this paradox, ensuring experimental reproducibility.
Part 1: Solubility & Dissolution (The "Goldilocks" Zone)
Issue: Users frequently report precipitation upon dilution or "cloudy" stock solutions.[1] Root Cause: The compound is a weak acid. In water (pH < 5), the carboxylic acid protonates, rendering the molecule hydrophobic and insoluble.
Optimized Dissolution Protocol
Do NOT attempt to dissolve directly in neutral water or acidic buffers.[1] Follow this stepwise approach:
-
Initial Solubilization (The "Kick"):
-
Dissolve the solid in a minimal volume of DMSO or 0.1 M NaOH .
-
Why? This immediately ionizes the carboxylic acid (
), driving solubility.[1]
-
-
Dilution:
-
Slowly add the aqueous buffer (PBS or water) to the concentrate.
-
-
pH Adjustment (Critical):
-
Adjust the final pH to 6.5 – 7.5 .
-
Warning: If pH drops below 5.0, the compound will precipitate.
-
Warning: If pH exceeds 8.5, the phenol group oxidizes rapidly (turning pink/brown).
-
Data: Solubility vs. Stability Trade-off
| Parameter | Acidic (pH < 4.[1]0) | Neutral (pH 6.0–7.[1]5) | Basic (pH > 9.[1]0) |
| Solubility | Poor (Precipitates) | Moderate/Good | Excellent |
| Oxidative Stability | High (Stable) | Moderate | Low (Rapid Oxidation) |
| Recommendation | Storage (Solid) | Working Solution | Avoid |
Part 2: Chemical Stability (Oxidation & Discoloration)[1]
Issue: Aqueous solutions turn pink, yellow, or brown after 24-48 hours.[1] Root Cause: Oxidative degradation of the phenol group to form quinones and radical intermediates. This is accelerated by light, heat, and high pH.[1]
Mechanism of Degradation
The 3-hydroxyl group on the benzoyl ring is electron-donating.[1] In the presence of dissolved oxygen and trace metal ions, it undergoes radical formation, leading to polymerization or quinone formation (chromophores).
Troubleshooting Flowchart
Figure 1: Decision tree for troubleshooting visual anomalies in aqueous preparations.
Part 3: Analytical Troubleshooting (HPLC)
Issue: Peak tailing, split peaks, or shifting retention times. Root Cause: The molecule contains two ionizable groups (Carboxylic Acid + Phenol). If the mobile phase pH is near the pKa of the acid (~4.5), the analyte splits between ionized and non-ionized forms, causing peak distortion.
Recommended HPLC Method
To ensure a sharp, symmetrical peak, you must suppress the ionization of the carboxylic acid.
| Parameter | Specification | Reason |
| Column | C18 (e.g., Zorbax Eclipse or equivalent), 5µm | Standard retention for aromatic acids.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1]7) | Crucial: Low pH (<3) keeps the -COOH protonated.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution.[1] |
| Gradient | 10% B to 90% B over 15 mins | Adjust based on specific column dimensions. |
| Wavelength | 254 nm (Primary), 280 nm (Secondary) | Detection of the benzoyl chromophore. |
| Flow Rate | 1.0 mL/min | Standard.[1][2] |
FAQ: Why do I see "Ghost Peaks"?
-
Answer: If you inject a high-pH sample (pH > 8) into a low-pH mobile phase, the local pH shock can cause transient precipitation at the column head.[1] Solution: Dilute your sample in the starting mobile phase (Acidic Water/ACN mix) before injection.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I freeze the aqueous stock solution? A: Yes, but with caveats. Freeze at -20°C or -80°C. Upon thawing, vortex immediately . The freezing process can cause local concentration gradients (cryoconcentration) that shift pH and cause precipitation. Check for precipitates before use.[1]
Q2: Is the compound light sensitive? A: Yes. The aromatic ketone moiety is a chromophore susceptible to UV excitation.[3] While not as sensitive as retinoids, prolonged exposure to ambient light can induce degradation.[1] Store solid and solution in amber vials .
Q3: I need to use this in a cell culture assay (pH 7.4). Will it degrade? A: At pH 7.4, the half-life is sufficient for standard 24-48 hour assays.[1] However, the presence of iron or copper in culture media (e.g., DMEM) accelerates phenolic oxidation.
-
Pro-Tip: Prepare the stock fresh immediately before addition. Do not store the diluted media working solution.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 270396, 4-(3-Hydroxyphenyl)-4-oxobutanoic acid.[1] Retrieved from [Link][1]
- Friedman, M. & Jürgens, H.S. (2000).Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development.[1] Wiley-Interscience.[1] (Source for acidic mobile phase selection for carboxylic acids).[1]
Overcoming steric hindrance in 3-succinoylphenol synthesis
Technical Support Center: Synthesis of 3-Succinylphenol
Welcome to the technical support center for arene chemistry. This guide is designed for researchers, chemists, and process development professionals who are working on the synthesis of 3-succinoylphenol, a key intermediate in various synthetic pathways. Our goal is to provide you with in-depth troubleshooting advice and robust protocols to overcome common challenges, particularly the issue of steric hindrance and regioselectivity during Friedel-Crafts acylation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis of 3-succinoylphenol, which typically involves the Friedel-Crafts acylation of phenol with succinic anhydride.
Question 1: My reaction yields a mixture of isomers, with the ortho-acylated product (2-succinoylphenol) being a major component. How can I improve the selectivity for the desired para-isomer (3-succinoylphenol)?
Answer: This is a classic regioselectivity problem rooted in the principles of electrophilic aromatic substitution and reaction control. The hydroxyl group of phenol is an ortho, para-director. While the para position is sterically less hindered, the ortho position is in closer proximity to the directing group.
-
Scientific Rationale: The formation of the ortho vs. para isomer is often a battle between kinetic and thermodynamic control.
-
Kinetic Product (ortho): At higher temperatures, the reaction is under kinetic control. The proximity of the ortho position allows for a lower activation energy pathway, often involving a bidentate complex with the Lewis acid catalyst, leading to faster formation of the ortho product.[1]
-
Thermodynamic Product (para): The para product is sterically more stable. At lower temperatures, the reaction equilibrium favors the formation of the most stable product.[2]
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature significantly favors the formation of the thermodynamically stable para-isomer.[1] Running the reaction at temperatures between 0°C and room temperature is recommended.
-
Solvent Choice: The polarity of the solvent can dramatically influence the isomer ratio. Non-polar solvents (like carbon disulfide or nitrobenzene) tend to favor ortho substitution, whereas more polar solvents can increase the proportion of the para product.[1] Experimenting with solvents like 1,2-dichloroethane may yield better selectivity.
-
Consider an Alternative Route: If maximizing para-selectivity is critical, the Fries Rearrangement is an excellent alternative to direct Friedel-Crafts acylation. This is discussed in detail in Question 3.
-
Question 2: The reaction is not proceeding to completion, and I observe a low conversion of my starting materials. What factors could be responsible?
Answer: Low conversion in a Friedel-Crafts acylation is almost always tied to the deactivation of the Lewis acid catalyst or insufficient reactivity of the aromatic system.
-
Scientific Rationale: Lewis acids like aluminum chloride (AlCl₃) are extremely moisture-sensitive.[3] Any water present in the reagents or solvent will hydrolyze the catalyst, rendering it inactive. Furthermore, the product itself, a hydroxyaryl ketone, is a Lewis base that forms a stable complex with the catalyst.[4][5] This complexation effectively removes the catalyst from the reaction, meaning that stoichiometric or even excess amounts are required.[3][5]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure your phenol and succinic anhydride are free of moisture.
-
Verify Catalyst Stoichiometry: For the acylation of phenol, at least 2.5-3.0 equivalents of AlCl₃ are often necessary. One equivalent is consumed by the hydroxyl group of phenol, another by the product ketone's carbonyl group, and an additional amount is needed to catalyze the reaction.
-
Reagent Purity: Use freshly opened or properly stored anhydrous AlCl₃. Succinic anhydride should be pure and free from succinic acid, which can inhibit the reaction.
-
Question 3: I've tried optimizing the Friedel-Crafts acylation, but the isomer separation is still challenging. Is there a more selective method for synthesizing 3-succinoylphenol?
Answer: Yes. The Fries Rearrangement is a powerful and often preferred method for synthesizing hydroxyaryl ketones with high para-selectivity. The reaction proceeds by first forming a phenolic ester (phenyl succinate) and then rearranging it in the presence of a Lewis acid.[1][6]
-
Scientific Rationale: The Fries rearrangement involves the intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring.[2] The reaction conditions can be tuned to strongly favor migration to the para position. Low reaction temperatures are a key factor in achieving high para-selectivity.[2][6]
-
Alternative Workflow: Synthesis via Fries Rearrangement
-
Esterification: React phenol with succinic anhydride (or a derivative like succinyl chloride) under basic conditions (e.g., with pyridine or triethylamine) to form the phenyl hydrogen succinate ester.
-
Rearrangement: Isolate the ester and then treat it with a Lewis acid (e.g., AlCl₃) at a low temperature (e.g., 0-25°C). This will induce the rearrangement to form predominantly 3-succinoylphenol.
-
This two-step approach provides a much cleaner reaction profile with significantly higher yields of the desired para-isomer compared to a direct Friedel-Crafts acylation.
Visualized Mechanisms & Workflows
Visual aids can clarify complex chemical processes. The following diagrams illustrate the key reaction pathway and a troubleshooting decision tree.
Caption: Competing pathways in Friedel-Crafts acylation of phenol.
Caption: Troubleshooting decision tree for 3-succinoylphenol synthesis.
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step instructions for both the direct acylation and the Fries rearrangement methods.
Protocol 1: Optimized Friedel-Crafts Acylation for para-Selectivity
This protocol is optimized for favoring the thermodynamic product, 3-succinoylphenol.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a powder addition funnel.
-
Reagent Charging: Charge the flask with anhydrous 1,2-dichloroethane (10 mL per 1 g of phenol). Cool the flask to 0°C in an ice-water bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) to the stirred solvent.
-
Phenol Addition: Dissolve phenol (1.0 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane and add it dropwise to the AlCl₃ suspension over 15 minutes, maintaining the temperature below 5°C.
-
Acylating Agent Addition: Add succinic anhydride (1.1 equivalents) portion-wise via the powder funnel over 30 minutes. Ensure the temperature does not exceed 10°C.
-
Reaction: Allow the reaction to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a water/ethanol mixture or by column chromatography to separate the isomers.
Protocol 2: Synthesis via Fries Rearrangement
This two-step protocol offers superior regioselectivity for the para-isomer.
Step A: Synthesis of Phenyl Hydrogen Succinate
-
Setup: In a round-bottom flask, dissolve phenol (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous pyridine.
-
Reaction: Heat the mixture at 100°C for 2 hours.
-
Isolation: Cool the reaction mixture and pour it into cold, dilute HCl. The phenyl hydrogen succinate will precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
Step B: The Fries Rearrangement
-
Setup: In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (2.5 eq) in nitrobenzene.
-
Substrate Addition: Add the dried phenyl hydrogen succinate (1.0 eq) portion-wise to the suspension, keeping the temperature below 10°C.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Workup & Purification: Follow steps 7-9 from Protocol 1 to quench the reaction and isolate the product. The crude product will contain a significantly higher ratio of the desired 3-succinoylphenol.
Data Summary: Influence of Conditions on Isomer Ratio
The choice of catalyst and solvent has a profound impact on the outcome of the reaction.
| Catalyst | Solvent | Temperature (°C) | Typical para:ortho Ratio | Reference |
| AlCl₃ | Nitrobenzene | 25 | ~4:1 | [1] |
| AlCl₃ | Carbon Disulfide | 45 | ~1:2 | [1] |
| TiCl₄ | 1,2-Dichloroethane | 25 | ~3:1 | [7] |
| BF₃·OEt₂ | Dioxane | 25 | ~2:1 | [1] |
| AlCl₃ (Fries) | Nitrobenzene | 25 | >10:1 | [2] |
Note: Ratios are illustrative and can vary based on precise reaction conditions.
Frequently Asked Questions (FAQs)
-
Q: Why is a stoichiometric amount of AlCl₃ required?
-
Q: Can I use other Lewis acids?
-
A: Yes, other Lewis acids like TiCl₄, SnCl₄, or even strong Brønsted acids like HF can catalyze the reaction.[7] However, AlCl₃ is the most common due to its high activity. Milder catalysts may require higher temperatures, which could negatively impact the para:ortho ratio.
-
-
Q: How can I best separate the ortho and para isomers?
-
A: The isomers often have different solubilities and polarities. Recrystallization is a good first step. If that fails, column chromatography on silica gel using a hexane/ethyl acetate solvent gradient is typically very effective.
-
-
Q: My phenol substrate is heavily substituted. Why is the reaction failing?
-
A: The Fries rearrangement and Friedel-Crafts acylation are sensitive to steric hindrance.[1] If the aromatic ring has large, bulky substituents, especially near the potential sites of acylation, the reaction yield will drop significantly.[1] Similarly, strongly deactivating (electron-withdrawing) groups on the ring will make it less nucleophilic and hinder the reaction.[3]
-
References
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Available at: [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
RSC Publishing. (2024). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol. Available at: [Link]
-
RSC Publishing. (n.d.). Regioselective three-component synthesis of 2,3-disubstituted quinolines. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
Nature. (2025). A highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes. Available at: [Link]
-
National Institutes of Health. (n.d.). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Available at: [Link]
-
MDPI. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation. Available at: [Link]
-
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation. Available at: [Link]
-
Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Available at: [Link]
-
ACS Publications. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Available at: [Link]
-
ChemRxiv. (n.d.). The Mechanochemical Fries Rearrangement. Available at: [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Available at: [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. Available at: [Link]
-
L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction. Available at: [Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Fries Rearrangement: Definition, Example, and Mechanism [chemistrylearner.com]
- 7. Fries Rearrangement [organic-chemistry.org]
Validation & Comparative
Mass spectrometry fragmentation of 3-succinoylphenol
Executive Summary & Strategic Context
3-Succinoylphenol (CAS: 56872-07-2), chemically known as 4-(3-hydroxyphenyl)-4-oxobutanoic acid , represents a critical structural motif in drug conjugation (as a linker payload), metabolic degradation of phenylalkanoic acids, and synthetic pharmaceutical intermediates.
Its analysis presents a specific challenge: differentiating the meta-substitution pattern from its para-isomer (4-succinoylphenol) and other isobaric phenolic acids. This guide provides a self-validating fragmentation protocol, contrasting the specific mass spectral behavior of the 3-isomer against its alternatives to ensure unambiguous identification.
Experimental Configuration (Self-Validating Protocol)
To replicate the fragmentation patterns described below, the following instrument parameters must be established. This protocol is designed to be "self-validating" by including a specific performance check using a standard reference.
Instrument Parameters (LC-ESI-QTOF/MS)
| Parameter | Setting | Rationale |
| Ionization Source | ESI (Electrospray Ionization) | Soft ionization preserves the molecular ion of polar phenolic acids. |
| Polarity | Negative (ESI-) & Positive (ESI+) | ESI- is preferred for sensitivity due to the carboxylic acid and phenol moieties. |
| Capillary Voltage | 3.5 kV (Neg) / 4.0 kV (Pos) | Optimized for stable Taylor cone formation without arc discharge. |
| Fragmentor Voltage | 110 V | Sufficient to transmit ions but minimize in-source decay. |
| Collision Energy (CE) | Stepped: 10, 20, 40 eV | Low CE preserves the precursor; High CE reveals the aromatic core. |
| Drying Gas | N₂, 10 L/min, 325°C | Ensures complete desolvation of the polar succinyl tail. |
System Suitability Test (SST)
Before analyzing samples, inject a standard solution of Salicylic Acid (1 µg/mL).
-
Pass Criteria: Observation of precursor
137.024 and dominant fragment 93.034 (Loss of CO₂). -
Fail Criteria: High abundance of
119 (Loss of H₂O only) suggests source temperature is too low or in-source fragmentation is uncontrolled.
Fragmentation Analysis: 3-Succinoylphenol
Structure & Properties[1][2]
-
Formula:
-
Monoisotopic Mass: 194.0579 Da
-
Key Moieties: Phenol (Acidic), Ketone (Linker), Carboxylic Acid (Terminal).
ESI Negative Mode (Deprotonated, [M-H]⁻)
This is the quantitation mode of choice due to high ionization efficiency.
-
Precursor Ion:
193.0506 -
Primary Pathway (Decarboxylation): The carboxylic acid tail is the most fragile site.
-
193
149: Loss of (44 Da). This is the Base Peak at low CE (10-15 eV).
-
193
-
Secondary Pathway (Combined Loss):
-
149
121: Subsequent loss of CO (28 Da) from the ketone or phenol ring contraction. -
149
131: Loss of (18 Da) from the decarboxylated species is rare in meta isomers compared to ortho, making this a diagnostic absence or low-abundance ion.
-
149
-
Deep Fragmentation (High CE >35 eV):
-
93: Phenolate ion (
). Indicates cleavage of the succinyl chain entirely.
-
93: Phenolate ion (
ESI Positive Mode (Protonated, [M+H]⁺)
Used for structural confirmation and isomer differentiation.
-
Precursor Ion:
195.0652 -
Primary Pathway (Dehydration):
-
195
177: Loss of . In 3-succinoylphenol, this likely involves the carboxylic acid forming an acylium ion or cyclic lactone intermediate.
-
195
-
Diagnostic Cleavage:
-
121: Hydroxybenzoyl cation (
). This results from the alpha-cleavage of the succinyl chain between the and carbons relative to the ketone.
-
121: Hydroxybenzoyl cation (
Comparative Analysis: 3-Succinoylphenol vs. Alternatives
The most critical analytical challenge is distinguishing the 3-isomer (Meta) from the 4-isomer (Para) and the Reduced Analog (Butanoic acid derivative) .
Table 1: Comparative Fragmentation Fingerprints
| Feature | 3-Succinoylphenol (Meta) | 4-Succinoylphenol (Para) | 4-(3-OH-phenyl)butanoic acid |
| Precursor (ESI-) | |||
| Base Peak (20 eV) | |||
| Diagnostic Ratio | High | Very High | N/A (Different mass) |
| Resonance Effect | Meta position prevents direct conjugation of phenolate charge with ketone. | Para position allows Quinoid resonance, stabilizing the | No ketone for conjugation. |
| McLafferty Rearr. | Possible in ESI+ (low abundance).[1] | Possible in ESI+ (low abundance).[1][2] | Dominant (if esterified). |
The "Meta vs. Para" Differentiator
In the Para-isomer (4-succinoylphenol) , the positive charge on the carbonyl carbon (after chain cleavage,
-
Para:
(Stable Quinoid). -
Meta: The 3-position does not allow this direct resonance transmission.
-
Result: The
121 fragment is significantly more intense and requires higher energy to fragment further in the Para isomer compared to the Meta (3-succinoylphenol) isomer.
Mechanistic Visualization
The following diagrams illustrate the fragmentation logic and the decision tree for identification.
Diagram 1: ESI(-) Fragmentation Pathway of 3-Succinoylphenol
Caption: Stepwise degradation in Negative Mode. The decarboxylation (m/z 149) is the critical quantitation ion.
Diagram 2: Isomer Differentiation Logic (Meta vs. Para)
Caption: Decision tree for distinguishing 3-succinoylphenol from its para-isomer using resonance stability logic.
References
-
PubChem. 4-(3-Hydroxyphenyl)-4-oxobutanoic acid (Compound Summary). National Library of Medicine. Available at: [Link][3]
-
NIST Mass Spectrometry Data Center. Butanoic acid, 4-hydroxy- (Analogous Fragmentation Rules). National Institute of Standards and Technology. Available at: [Link]
-
Zhang, H., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry.[4] (Demonstrates phenolic/acid loss patterns). Available at: [Link]
Sources
IR spectroscopy peaks for 4-(3-Hydroxyphenyl)-4-oxobutanoic acid
Title: Technical Comparison Guide: IR Spectroscopy Analysis of 4-(3-Hydroxyphenyl)-4-oxobutanoic Acid Subtitle: Structural Validation, Isomer Discrimination, and Purity Profiling via FTIR
Executive Summary
Objective: This guide provides a technical framework for the structural validation of 4-(3-Hydroxyphenyl)-4-oxobutanoic acid (also known as
Significance: This molecule is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific signaling ligands. Its synthesis—typically via Friedel-Crafts acylation of phenol with succinic anhydride—presents two major analytical challenges:
-
Regioselectivity: Distinguishing the desired meta-isomer (3-hydroxy) from the para-isomer (4-hydroxy) byproduct.
-
Reaction Completion: Differentiating the product from unreacted succinic anhydride and phenol.
Scope: This document synthesizes theoretical functional group analysis with empirical data to provide a self-validating spectral profile. It compares the target molecule against its structural isomers and precursors, offering a robust protocol for purity assessment.
Part 1: Structural Analysis & Predicted Spectral Profile
To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The target molecule contains three distinct oxygenated functionalities and a specific aromatic substitution pattern.
Structural Visualization
Caption: Functional group decomposition for IR spectral prediction. Each node represents a distinct vibrational reporter.
Diagnostic Peak Assignments
The following table synthesizes data from standard spectroscopy references for the specific functional environments present in the target molecule.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |
| Phenolic -OH | O-H Stretch | 3200–3500 | Broad/Med | Broadens significantly with H-bonding. Distinct from acid OH.[1][2] |
| Carboxylic Acid | O-H Stretch | 2500–3300 | Very Broad | "Hump" underlying C-H stretches. Characteristic of dimers. |
| Carboxylic Acid | C=O[3][4][5][6] Stretch | 1705–1725 | Strong | Typical aliphatic acid dimer frequency. |
| Aryl Ketone | C=O Stretch | 1680–1695 | Strong | Shifted lower than acid C=O due to conjugation with benzene ring. |
| Aromatic Ring | C=C Stretch | 1580–1600 | Medium | "Breathing" modes of the benzene ring. |
| Meta-Substitution | C-H Out-of-Plane | 770–800 | Strong | Critical for Isomer ID. 3-adjacent hydrogens. |
| Meta-Substitution | Ring Deformation | 690–710 | Medium | Critical for Isomer ID. Ring deformation band. |
Part 2: Comparative Analysis (The "Fingerprint" Strategy)
The true value of IR in this context is comparative exclusion . You are not just confirming what is there, but confirming what is not.
Comparison 1: Target vs. Structural Isomer (4-Hydroxy)
In Friedel-Crafts acylation, the para-isomer (4-hydroxyphenyl) is a common competitive byproduct. Distinguishing these is the primary challenge.
| Feature | Target (3-Hydroxy / Meta) | Impurity (4-Hydroxy / Para) | Differentiation Logic |
| OOP Bending | Three peaks: ~690, ~780, ~880 cm⁻¹ | One dominant peak: ~800–850 cm⁻¹ | Meta has 3 adjacent H's and 1 isolated H. Para has 2 sets of 2 adjacent H's. |
| Overtone Region | Small peaks at 1700–2000 cm⁻¹ (pattern varies) | Distinct "2-peak" pattern | Para substitution often shows a clearer overtone pattern in high concentrations. |
| Symmetry | Lower symmetry | Higher symmetry | Para isomers often have simpler fingerprint regions due to symmetry. |
Comparison 2: Target vs. Starting Material (Succinic Anhydride)
Unreacted succinic anhydride is a common contaminant. It has a unique spectral signature that makes detection easy.[5]
| Feature | Target Molecule | Succinic Anhydride (Impurity) | Differentiation Logic |
| Carbonyl Region | Two distinct singlets (~1685 & ~1715 cm⁻¹) | Doublet (Split): ~1785 & ~1865 cm⁻¹ | Anhydride coupling creates two high-frequency bands (sym/asym stretch). |
| Hydroxyl Region | Massive broad absorption (2500–3500 cm⁻¹) | Clean/Flat (No OH) | Presence of anhydride implies absence of OH (unless hydrolyzed). |
Part 3: Experimental Protocol (Self-Validating)
Method: Attenuated Total Reflectance (ATR) FTIR. Rationale: The target is a solid carboxylic acid.[7] KBr pellets are hygroscopic and can introduce water artifacts that obscure the critical OH region. Diamond ATR is preferred for reproducibility.
Workflow Diagram
Caption: Decision-tree workflow for spectral validation of 4-(3-hydroxyphenyl)-4-oxobutanoic acid.
Step-by-Step Procedure
-
System Validation:
-
Clean the Diamond ATR crystal with isopropanol.
-
Collect a background spectrum (air). Ensure the region 2300–2400 cm⁻¹ (CO₂) is stable.
-
-
Sample Preparation:
-
Critical: Dry the sample in a vacuum desiccator for at least 2 hours. Carboxylic acids form hydrates easily; excess water will blur the carbonyl definition.
-
-
Acquisition:
-
Place ~5 mg of solid on the crystal.
-
Apply high pressure (clamp) to ensure intimate contact.
-
Scan range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum) to reduce noise in the fingerprint region.
-
-
Data Processing:
-
Apply Baseline Correction (rubber band method preferred).
-
Normalize to the strongest Carbonyl peak (likely the Acid C=O at ~1715 cm⁻¹) for comparison.
-
Part 4: Troubleshooting & Causality
Issue: The Carbonyl peaks are merged into one broad blob.
-
Causality: High water content or strong intermolecular hydrogen bonding.[5]
-
Solution: Dry the sample. If the problem persists, the sample may be an amorphous mixture of isomers. Recrystallize.
Issue: A sharp peak appears at 1735 cm⁻¹.
-
Causality: This is typical of an ester . Check if the sample was recrystallized from an alcohol (e.g., ethanol) without acid catalysis, or if an esterification side reaction occurred.
Issue: Confusion with "3-(3-Hydroxyphenyl)propionic acid".
-
Causality: Nomenclature similarity.[2] The propionic analog lacks the ketone C=O at the 4-position.
-
Verification: The propionic analog will have only one carbonyl peak (acid, ~1710 cm⁻¹) and lack the conjugated ketone peak at ~1685 cm⁻¹.
References
-
NIST Chemistry WebBook. Infrared Spectra of Carboxylic Acids and Derivatives. National Institute of Standards and Technology.[8] Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[5] (2020).[5] Provides comparative data on acid dimer shifts. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Substituted Benzenes. (2020).[5] Detailed analysis of ortho/meta/para bending vibrations. Available at: [Link]
-
Specac. Interpreting Infrared Spectra: A Practical Guide. (2023). Reference for ATR sampling techniques and artifact identification. Available at: [Link]
Sources
- 1. 3-(3-Hydroxyphenyl)propionic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. researchgate.net [researchgate.net]
- 4. exposome-explorer.iarc.fr [exposome-explorer.iarc.fr]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. NIST Chemistry WebBook [webbook.nist.gov]
A Comparative Guide to 4-Aryl-4-Oxobutanoic Acid Isomers: The Case of 3-Hydroxy vs. 4-Hydroxy Phenyl Substitution
Executive Summary
The 4-aryl-4-oxobutanoic acid scaffold is a recurring motif in medicinal chemistry, recognized for its versatile biological activities.[1] However, the subtle yet profound impact of isomeric substitution on the phenyl ring is a critical determinant of a compound's ultimate pharmacological profile. This guide presents an in-depth comparison of two closely related isomers: 4-(3-hydroxyphenyl)-4-oxobutanoic acid and 4-(4-hydroxyphenyl)-4-oxobutanoic acid. While direct comparative biological data in the public domain is limited, this document synthesizes foundational chemical principles, data from related analogues, and established experimental protocols to provide a predictive framework for researchers. We will explore the strategic differences in their synthesis, contrast their physicochemical properties, and hypothesize how the positional change of a single hydroxyl group can dictate their biological potential, from receptor interaction to metabolic fate.
Introduction: The Significance of Isomeric Position
In drug discovery, positional isomerism is not a trivial detail. The location of a functional group on an aromatic scaffold dictates the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. These factors, in turn, govern everything from solubility and crystal packing to target binding affinity and metabolic stability. The hydroxyl group, in particular, is a powerful modulator of molecular properties. When comparing the meta (3-position) and para (4-position) isomers of hydroxyphenyl-4-oxobutanoic acid, we are essentially comparing two distinct chemical entities with potentially divergent therapeutic pathways. The para-isomer may mimic natural signaling molecules like tyrosine, while the meta-isomer offers a different geometric and electronic presentation to biological targets. This guide will dissect these differences from first principles to practical application.
Synthesis Strategy and Regiocontrol
The most common route to this scaffold is the Friedel-Crafts acylation of a phenol with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[2] However, the inherent nature of the hydroxyl group as a strongly activating, ortho, para-directing group presents a significant strategic challenge in selectively synthesizing both isomers.
Synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid (Para Isomer)
The synthesis of the para-isomer is relatively straightforward. The hydroxyl group on phenol directs the incoming acylium ion predominantly to the para position due to steric hindrance at the ortho positions.
Caption: Synthetic workflow for the para-isomer via Friedel-Crafts acylation.
This regioselectivity makes the 4-hydroxy isomer the more accessible of the two, a factor that can influence its prevalence in initial screening libraries.
Synthetic Approach for 4-(3-Hydroxyphenyl)-4-oxobutanoic acid (Meta Isomer)
Direct Friedel-Crafts acylation of phenol will not yield the meta-isomer in significant quantities. A multi-step, directed synthesis is required, demonstrating a common challenge in medicinal chemistry where the desired isomer is not the one favored by standard reaction kinetics. A plausible route involves using a meta-directing group that can later be converted to a hydroxyl group.
Caption: A potential multi-step synthetic route for the meta-isomer.
This more complex synthesis underscores the importance of intentional design when targeting specific isomers and contributes to the higher cost and lower availability of the 3-hydroxy isomer for research purposes.[3]
Comparative Physicochemical Properties
The position of the hydroxyl group directly impacts intermolecular forces and ionization, leading to distinct physical properties. While comprehensive experimental data for both molecules is not consolidated in a single source, we can predict key differences based on well-established chemical principles.[4][5]
| Property | 4-(3-Hydroxyphenyl) Isomer | 4-(4-Hydroxyphenyl) Isomer | Rationale for Difference |
| CAS Number | 56872-07-2[3] | 56872-39-0[6] | N/A |
| Molecular Weight | 194.19 | 194.19 | Identical |
| Predicted Melting Point | Lower | Higher | The para-substitution allows for more ordered, linear crystal lattice packing and stronger intermolecular hydrogen bonding, requiring more energy to break the solid-state structure. |
| Predicted Solubility | Potentially higher in some polar solvents | Potentially lower | The more symmetric structure of the para-isomer can lead to lower solubility. However, the ability of both isomers to form hydrogen bonds makes them moderately soluble in water.[4] The final solubility depends on the interplay between crystal lattice energy and solvation energy. |
| Predicted pKa (Phenolic) | Lower (more acidic) | Higher (less acidic) | The para-ketone group can donate electron density to the ring via resonance, slightly destabilizing the phenoxide conjugate base. The meta-ketone group's influence is primarily inductive (electron-withdrawing), which stabilizes the phenoxide, making the proton more acidic. |
| Predicted LogP | Slightly Lower | Slightly Higher | The para-isomer's symmetry can slightly reduce its interaction with water compared to the less symmetrical meta-isomer, potentially leading to a minor increase in lipophilicity. |
These predicted differences are crucial for drug development. A higher melting point can impact formulation and tablet manufacturing, while differences in solubility and pKa affect bioavailability and how the drug behaves in different physiological pH environments.[7]
Analytical Differentiation
For a researcher who has synthesized these compounds, unambiguous identification is paramount. NMR and IR spectroscopy are primary tools for distinguishing these isomers.
-
¹H NMR Spectroscopy: The aromatic region is the most diagnostic.
-
4-Hydroxy Isomer: Will exhibit a characteristic AA'BB' system (appearing as two doublets), typical of 1,4-disubstituted benzene rings.
-
3-Hydroxy Isomer: Will show a more complex splitting pattern for the four aromatic protons (e.g., a singlet, a doublet, a triplet, and a doublet of doublets), reflecting the lower symmetry of the 1,3-disubstitution.
-
-
¹³C NMR Spectroscopy: The number and chemical shifts of the aromatic carbons will differ. The para-isomer will show only four signals for the six aromatic carbons due to symmetry, while the meta-isomer will show six distinct signals.
-
Infrared (IR) Spectroscopy: Both isomers will show characteristic absorptions for the O-H (phenol and carboxylic acid), C=O (ketone), and C=O (acid) functional groups. Subtle differences in the "fingerprint" region (below 1500 cm⁻¹) may be observable, but NMR is the more definitive technique for structural elucidation.
Biological Activity and Therapeutic Potential: A Hypothesis-Driven Comparison
While direct comparative studies are lacking, we can infer potential biological differences based on the known activities of the broader 4-aryl-4-oxobutanoic acid class and the distinct chemical nature of the isomers.[1][8]
Potential as Enzyme Inhibitors
Derivatives of this scaffold are known to exhibit inhibitory activity against enzymes like Kynurenine 3-Monooxygenase (KMO) and Cyclooxygenase (COX).[1] The hydroxyl group is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and/or acceptor.
-
4-Hydroxy Isomer: The para-hydroxyl group is in a sterically accessible position. It could mimic the phenol side chain of tyrosine, potentially making it a substrate or inhibitor for tyrosine kinases or other enzymes that recognize this motif. However, this same feature makes it a prime target for Phase II metabolism (glucuronidation or sulfation), which could lead to rapid clearance and lower bioavailability.
-
3-Hydroxy Isomer: The meta-hydroxyl group provides a different "angle of approach" for binding within an active site. It may enable interactions with different amino acid residues that are inaccessible to the para-isomer. This could lead to a completely different target profile or an altered selectivity and potency for the same target. Furthermore, it may be less susceptible to the metabolic pathways that target para-phenols, potentially leading to an improved pharmacokinetic profile.
Antioxidant and Anticancer Properties
Phenolic compounds are well-known for their antioxidant properties, which are linked to their ability to scavenge free radicals.[7] This activity is often a component of anticancer effects.[9][10]
-
Radical Scavenging: The ability to donate a hydrogen atom and form a stable phenoxyl radical is key. The stability of this radical is influenced by the substituents on the ring. The electron-withdrawing nature of the meta-acyl group could stabilize the radical more effectively than the para-acyl group, potentially conferring superior antioxidant activity to the 3-hydroxy isomer.
-
Cytotoxicity: Studies on related hydroxyphenyl derivatives have shown that the substitution pattern is critical for anticancer activity.[9][10][11] A direct comparison via cytotoxicity assays (e.g., MTT assay) against various cancer cell lines would be necessary to determine which isomer, if any, possesses superior anticancer potential.
Caption: Logical relationship between isomeric structure and biological outcomes.
Experimental Protocols
To move from hypothesis to data, rigorous and validated experimental protocols are essential.
Protocol: Synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid
This protocol is adapted from standard Friedel-Crafts acylation procedures.[1]
Materials:
-
Phenol
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (2.2 equivalents) in nitrobenzene at 0 °C, add succinic anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of phenol (1.0 equivalent) in nitrobenzene dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing a mixture of crushed ice and concentrated HCl to decompose the aluminum complex.
-
Perform steam distillation to remove the nitrobenzene solvent.
-
Cool the remaining aqueous solution to induce crystallization.
-
Filter the crude product, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., aqueous ethanol).
-
Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Protocol: In-Vitro KMO Inhibition Fluorometric Assay
This general protocol provides a framework for assessing the potential of the isomers as KMO inhibitors.[1]
Materials:
-
Human recombinant KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (isomers, dissolved in DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds (3-OH and 4-OH isomers) in DMSO.
-
In the wells of the 96-well plate, add the assay buffer, NADPH, and the test compounds at various concentrations. Include a positive control (known KMO inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding L-Kynurenine to all wells.
-
Immediately measure the fluorescence (e.g., excitation at 340 nm, emission at 460 nm) in a kinetic mode for 30-60 minutes at 37 °C. The assay measures the consumption of NADPH, which results in a decrease in fluorescence.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value for each isomer by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
The comparison between 4-(3-hydroxyphenyl)-4-oxobutanoic acid and its 4-hydroxy isomer is a classic case study in medicinal chemistry, illustrating that a minor structural change can have major consequences. The para-isomer is synthetically more accessible, but its structure may predispose it to rapid metabolism. The meta-isomer, while more challenging to synthesize, offers a different stereoelectronic profile that could lead to novel target interactions and improved metabolic stability.
This guide highlights a clear knowledge gap in the literature and underscores the critical need for direct, side-by-side experimental evaluation of these isomers. Future research should focus on:
-
Executing and optimizing the synthesis of the 3-hydroxy isomer.
-
Performing comprehensive physicochemical characterization (pKa, solubility, LogP).
-
Conducting parallel screening against a panel of relevant biological targets (e.g., kinases, COX, KMO).
-
Evaluating their metabolic stability in vitro using liver microsomes.
Only through such rigorous comparison can the true therapeutic potential of each isomer be unlocked, providing valuable insights for the rational design of next-generation therapeutics based on the 4-aryl-4-oxobutanoic acid scaffold.
References
- BenchChem. (2025). Application Notes and Protocols: Biological Activity of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid Derivatives.
- Google Patents. (1986). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]
- BenchChem. (2025). In-depth Technical Guide: Biological Activity of 4-(2,3-dihydroxyphenyl)butanoic acid.
-
Kaur, M., & Singh, B. (n.d.). Phenolic acids: Natural versatile molecules with promising therapeutic applications. National Center for Biotechnology Information. Available at: [Link]
-
Jonušienė, I., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Center for Biotechnology Information. Available at: [Link]
-
Jonušienė, I., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Physico-chemical characteristics of selected phenolic compounds. Available at: [Link]
-
GeeksforGeeks. (2025). Phenolic Acid. Available at: [Link]
-
ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Phenol. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-(3-Hydroxyphenyl)-4-oxobutanoic acid [synhet.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phenolic Acid - GeeksforGeeks [geeksforgeeks.org]
- 6. 4-(4-HYDROXYPHENYL)-4-OXOBUTANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Guide: UV-Vis Absorption Profiling of 4-(3-Hydroxyphenyl)-4-oxobutanoic Acid
The following technical guide provides an in-depth analysis of the UV-Vis absorption characteristics of 4-(3-Hydroxyphenyl)-4-oxobutanoic acid, structured for researchers and drug development professionals.
Executive Summary & Compound Identity
4-(3-Hydroxyphenyl)-4-oxobutanoic acid (also known as 3-(3-hydroxybenzoyl)propionic acid ) is a keto-acid intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as a metabolic marker in specific biological pathways (e.g., tryptophan metabolism in ocular tissues).[1]
Its UV-Vis absorption profile is governed by the 3-hydroxyacetophenone chromophore. Unlike its para-isomer (a common skin-whitening agent), the meta-substitution pattern interrupts the direct through-resonance between the hydroxyl lone pair and the carbonyl group. This results in a distinct spectral signature characterized by hypsochromic (blue) shifts and lower molar absorptivity compared to the para-isomer.
Chemical Structure & Chromophore Analysis[2]
-
System: Aromatic ketone (Benzoyl group) linked to a propionic acid tail.[2]
-
Chromophore: 3-Hydroxyphenyl ketone.[3]
-
Auxochrome: The aliphatic propionic acid chain (
) is spectrally silent in the near-UV ( ) and does not significantly perturb the aromatic transitions.
Comparative Analysis: Performance & Spectral Data
The following table objectively compares the target compound with its primary positional isomer and the unsubstituted parent to highlight the diagnostic utility of UV-Vis spectroscopy in distinguishing these derivatives.
Table 1: Comparative UV-Vis Characteristics (Methanol/Ethanol)
| Feature | Target: Meta-Isomer | Alternative 1: Para-Isomer | Alternative 2: Unsubstituted |
| Compound Name | 4-(3-Hydroxyphenyl)-4-oxobutanoic acid | 4-(4-Hydroxyphenyl)-4-oxobutanoic acid | 4-Phenyl-4-oxobutanoic acid |
| Primary | 219 nm, 252 nm | 276 nm (Strong Broad Band) | 242 nm |
| Secondary | ~308 nm (Weak, Broad) | ~330 nm (pH dependent tail) | ~278 nm (Weak |
| Electronic Transition | Localized | Strong Intramolecular Charge Transfer (ICT) | |
| Molar Absorptivity ( | Moderate ( | High ( | Moderate ( |
| Visual Appearance | Colorless / Off-white | White / Cream | White Crystalline |
| Key Application | Synthetic Intermediate, Metabolite Marker | UV Filter, Skin Whitening Agent | Polymer Initiator, Intermediate |
Key Insight: The shift from 276 nm (Para) to 252 nm (Meta) is the primary quality control (QC) parameter. A sample of the meta-isomer showing a strong shoulder or peak at 276 nm indicates contamination with the para-isomer.
Mechanism of Absorption
The spectral differences arise from the connectivity of the auxochrome (hydroxyl group) relative to the electron-withdrawing carbonyl group.
-
Meta-Substitution (Target): The hydroxyl group at the 3-position cannot donate electrons directly into the carbonyl
-system via resonance (mesomeric effect). The conjugation is "cross-conjugated." This limits the delocalization energy, keeping the energy gap ( ) larger and the absorption wavelength shorter (Blue-shifted to 252 nm). -
Para-Substitution (Alternative 1): The hydroxyl group is para to the carbonyl. This allows for a "push-pull" system where the oxygen lone pair donates into the ring, and the carbonyl pulls electron density, creating a Quinoid-like resonance structure . This significantly lowers
, causing a strong Red shift (to 276 nm) and hyperchromic effect (increased intensity).
Experimental Protocols (Self-Validating)
To ensure data integrity, the following protocol includes a "pH-Shift Validation" step. Phenolic compounds must show a bathochromic shift (Red shift) in alkaline media due to the formation of the phenolate anion.
Protocol A: Standard UV-Vis Characterization
Objective: Determine
-
Stock Solution Preparation:
-
Weigh
of 4-(3-Hydroxyphenyl)-4-oxobutanoic acid. -
Dissolve in
of HPLC-grade Methanol (Concentration: or ). -
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Solution:
-
Dilute
of Stock into of Methanol (Final: ).
-
-
Measurement:
-
Blank the spectrophotometer with pure Methanol.
-
Scan from
to . -
Expected Result: Distinct peaks at ~219 nm and ~252 nm.
-
Protocol B: pH-Shift Validation (Identity Confirmation)
Objective: Confirm the presence of the phenolic hydroxyl group and distinguish from non-phenolic impurities (e.g., 4-phenyl-4-oxobutanoic acid).
-
Acidic Scan: Add
of to the cuvette. Scan. (Spectra should match Protocol A). -
Alkaline Scan: Add
of to the same cuvette (neutralizing acid and making it basic). Scan. -
Analysis:
-
Observation: The peak at 252 nm should shift to ~306–310 nm (Phenolate band).
-
Causality: Deprotonation of the phenol (
) increases electron donation, stabilizing the excited state and reducing the energy gap. -
Note: If no shift is observed, the hydroxyl group is absent or blocked (e.g., etherified).
-
Characterization Workflow Diagram
The following diagram outlines the decision logic for identifying and characterizing the compound using UV-Vis data.
Caption: Logical workflow for the spectral identification and validation of the meta-isomer against common alternatives.
References
-
NIST Mass Spectrometry Data Center. "Acetophenone, 4'-hydroxy- UV-Vis Spectrum." NIST Chemistry WebBook, SRD 69. (Data for positional isomer comparison). [Link]
-
PubChem. "3-(3-Hydroxyphenyl)propionic acid Compound Summary." National Library of Medicine. (Structural analogue data). [Link]
-
PrepChem. "Synthesis of methyl 3-(3-hydroxybenzoyl)propionate." (Synthetic pathway verification). [Link]
-
ResearchGate. "UV-Vis Spectrum of Propionic Acid and Derivatives." (Auxochrome analysis). [Link]
-
Shimadzu. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." (Theoretical grounding for substituent effects). [Link]
Sources
Technical Guide: Chromatographic Resolution of 2-Hydroxy-4-phenyl-4-oxobutanoic Acid Isomers
Topic: Chromatographic Separation of Hydroxyphenyl-oxobutanoic Acid Isomers Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
The separation of 2-hydroxy-4-phenyl-4-oxobutanoic acid (HPOBA) and its ethyl ester derivatives is a critical quality attribute in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Benazepril. The pharmacological potency of these drugs relies heavily on the enantiomeric purity of the
This guide objectively compares three chromatographic approaches: Normal-Phase Chiral HPLC (NP-HPLC) , Supercritical Fluid Chromatography (SFC) , and Reverse-Phase Chiral HPLC (RP-HPLC) . While NP-HPLC remains the regulatory "gold standard" for Quality Control (QC) due to its historical robustness, SFC is rapidly emerging as the superior choice for preparative purification and high-throughput screening due to reduced solvent viscosity and cost.
The Separation Challenge: Molecular Context
The target molecule contains two distinct features governing its chromatographic behavior:
-
Chiral Center (C2): The hydroxyl group at the C2 position creates
and enantiomers. The separation mechanism relies on hydrogen bonding and dipole-dipole interactions with the chiral stationary phase (CSP). -
Acidic Moiety (C1) & Keto Group (C4): The terminal carboxylic acid (pKa
4.0–4.5) presents a challenge in non-polar solvents, often leading to peak tailing due to secondary silanol interactions.[1] The C4 keto group allows for interactions but also introduces potential keto-enol tautomerism, though this is less significant than the C2 chirality.
Comparative Analysis of Separation Methodologies
Method A: Normal-Phase Chiral HPLC (The QC Standard)
This is the traditional reference method. It utilizes polysaccharide-based CSPs (Amylose or Cellulose derivatives) coated on silica.
-
Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1).
-
Mechanism: The non-polar hexane backbone stabilizes the helical structure of the polysaccharide polymer, forming "chiral cavities." The IPA modulates the hydrogen bonding strength, while TFA suppresses the ionization of the carboxylic acid, preventing non-specific adsorption to the silica support.
Method B: Supercritical Fluid Chromatography (The Modern Alternative)
SFC uses supercritical CO
-
Stationary Phase: Chiralpak IA or IC (Immobilized phases are preferred to prevent stripping by aggressive modifiers).
-
Mobile Phase: CO
: Methanol (with 0.1% TFA or Formic Acid). -
Mechanism: The low viscosity of supercritical CO
allows for higher flow rates (3–5 mL/min) without high backpressure. The diffusivity of the analyte in SC-CO is higher than in liquids, narrowing peak widths and improving resolution ( ).
Method C: Reverse-Phase Chiral HPLC (The Bio-Analytical Choice)
Used primarily when the sample is in an aqueous biological matrix (e.g., pharmacokinetic studies).
-
Stationary Phase: Chiralpak AD-RH or OD-RH (specifically bonded for aqueous stability).
-
Mobile Phase: Buffer (Ammonium Acetate pH 4.5) : Acetonitrile.
-
Mechanism: Relies on hydrophobic inclusion. However, the resolution is often lower than NP-HPLC for this specific molecule due to the competition between water and the hydroxyl group for hydrogen bonding sites on the CSP.
Performance Data Comparison
The following data summarizes typical performance metrics for the separation of HPOBA enantiomers.
| Feature | NP-HPLC (Method A) | SFC (Method B) | RP-HPLC (Method C) |
| Column | Chiralcel OD-H ( | Chiralpak IA ( | Chiralpak AD-RH ( |
| Mobile Phase | Hex/IPA/TFA (90:10:0.1) | CO | 20mM NH |
| Run Time | 15 – 25 mins | 4 – 8 mins | 20 – 35 mins |
| Resolution ( | High (> 3.0) | Moderate-High (2.0 – 3.5) | Moderate (1.5 – 2.0) |
| Solvent Cost | High (Hexane is expensive) | Low (CO | Medium |
| Sample Solubility | Good for esters; poor for free acids | Excellent | Good for salts/acids |
| Primary Use | Final QC Release | Prep Purification / Screening | PK Studies / LC-MS |
Detailed Experimental Protocol (Recommended: NP-HPLC)
Rationale: While SFC is faster, NP-HPLC remains the most accessible method for standard analytical labs verifying enantiomeric excess (ee%).
Step 1: System Preparation
-
Instrument: HPLC with UV-Vis or PDA detector.
-
Wavelength: 210 nm (carbonyl absorption) and 254 nm (phenyl ring). Note: 210 nm provides higher sensitivity but more baseline noise.
-
Temperature: Set column oven to
. Lower temperatures ( ) can improve resolution by increasing the enthalpy of adsorption, but is standard.
Step 2: Mobile Phase Preparation
-
Composition: n-Hexane / Ethanol / TFA (90 : 10 : 0.1 v/v/v).
-
Expert Tip: Use Ethanol instead of IPA if peak width is too broad; Ethanol has faster mass transfer kinetics.
-
Premixing: Premix the TFA into the alcohol portion before adding to Hexane to ensure miscibility. Degas by sonication for 5 mins (do not vacuum filter aggressively as volatile hexane will evaporate, shifting retention times).
Step 3: Sample Preparation
-
Dissolve 1.0 mg of HPOBA in 1 mL of Ethanol.
-
Critical: Do not dissolve in pure DMSO or DMF if injecting onto a non-immobilized column (like standard OD-H), as this can erode the stationary phase.
-
Dilute to 0.1 mg/mL with Mobile Phase.
Step 4: Execution
-
Flow Rate: 1.0 mL/min.
-
Equilibration: Flush column for 45 mins. The baseline must be flat. Drifting baseline indicates TFA has not fully equilibrated with the silica surface silanols.
-
Injection: 10
L.
Visualization of Separation Logic
The following diagram illustrates the decision matrix for selecting the appropriate separation mode based on the sample stage in drug development.
Caption: Decision tree for selecting the optimal chromatographic mode based on analyte form (Acid vs. Ester) and project stage (QC vs. Prep).
Troubleshooting & Expert Insights
Issue: Peak Tailing of the Late Eluter
-
Cause: Secondary interactions between the free carboxylic acid and residual silanols on the silica support.[1]
-
Solution: Increase TFA concentration to 0.2%. Alternatively, switch to a column with a higher carbon load or "end-capping" (e.g., Chiralpak IC).
Issue: Retention Time Drift
-
Cause: In NP-HPLC, this is often due to trace water accumulation in the hexane/alcohol mobile phase (hexane is hygroscopic).
-
Solution: Use a moisture trap on the solvent lines or strictly use anhydrous solvents. Ensure the column temperature is thermostatted, not ambient.
Issue: Lack of Resolution (
-
Cause: Inadequate chiral recognition.
-
Solution: Switch the alcohol modifier. If using IPA, switch to Ethanol or Methanol (if using an immobilized column like Chiralpak IA). Methanol often provides different selectivity due to its ability to enter deeper into the chiral cavity.
References
-
Daicel Chiral Technologies. (n.d.). Chiral Selector Application Guide: Separation of Hydroxy Acids. Retrieved from
-
Phenomenex. (2025). Chiral HPLC Separations Guide: Acidic Compounds. Retrieved from
-
Oda, S., et al. (1998).[2] "Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate." Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-1767.[2]
- Toribio, L., et al. (2018). "Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography." Journal of Separation Science.
-
FAGG (Federal Agency for Medicines and Health Products). (2015). "Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals."
Sources
Characterization Standards for 4-(3-Hydroxyphenyl)-4-oxobutanoic Acid: A Comparative Technical Guide
Executive Summary
4-(3-Hydroxyphenyl)-4-oxobutanoic acid (CAS: 56872-07-2), also known as 3-(3-hydroxybenzoyl)propionic acid , is a critical metabolic intermediate and synthetic building block. Its structural integrity is defined by the specific meta-positioning of the hydroxyl group relative to the succinoyl chain.
In drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or specific metabolites of agents like Fenbufen, the presence of the para-isomer (4-(4-hydroxyphenyl)-4-oxobutanoic acid) is a common critical impurity due to the regioselectivity of Friedel-Crafts acylation.
This guide establishes the Gold Standard for characterizing this compound, objectively comparing analytical alternatives to ensure unequivocal structural confirmation and purity assessment.
Structural Identification: The Isomer Challenge
The primary challenge in characterizing 4-(3-Hydroxyphenyl)-4-oxobutanoic acid is distinguishing it from its positional isomers. Standard low-resolution techniques (e.g., UV-Vis) cannot effectively differentiate the meta isomer from the para or ortho alternatives.
Comparative Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive method for structural validation. The aromatic region (6.5 – 8.0 ppm) provides the "fingerprint" necessary to rule out alternatives.
| Feature | Target: Meta-Isomer (3-substituted) | Alternative: Para-Isomer (4-substituted) | Alternative: Ortho-Isomer (2-substituted) |
| Symmetry | Asymmetric | Symmetric (AA'BB' system) | Asymmetric |
| Signal Count | 4 distinct aromatic signals | 2 distinct aromatic signals | 4 distinct aromatic signals |
| Splitting Pattern | Singlet (H2) , Doublet (H4), Doublet (H6), Triplet (H5) | Two Doublets (integrating 2H each) | Complex multiplets (often overlapping) |
| Diagnostic Peak | H2 Singlet (~7.4-7.6 ppm) isolated from other protons. | Absence of a singlet in the aromatic region. | Downfield shift of H6 due to carbonyl proximity. |
Visualization: Isomer Discrimination Logic
The following decision tree illustrates the logical flow for confirming the specific isomer using 1H NMR data.
Figure 1: NMR decision matrix for distinguishing regioisomers of hydroxyphenyl-oxobutanoic acid.
Purity Profiling: Analytical Method Comparison
Once structural identity is confirmed, purity must be established. Two primary methodologies are compared below: HPLC-UV (Routine QC) vs. qNMR (Absolute Quantification).
Method A: HPLC-UV (Reverse Phase)
Objective: Detect organic impurities and synthesis byproducts.
-
Column: C18 (e.g., 4.6 x 150 mm, 3-5 µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).
-
Note: Acidic pH is required to suppress the ionization of the carboxylic acid and the phenol, ensuring sharp peaks and retention.
-
-
Wavelength: 254 nm (aromatic ring) and 280 nm (phenol).
Method B: qNMR (Quantitative NMR)
Objective: Determine absolute purity without reference standards.
-
Internal Standard: Maleic acid or TCNB (must be non-reactive and have distinct shifts).
-
Solvent: DMSO-d6 (prevents exchange of phenolic protons).
Performance Comparison
| Metric | HPLC-UV (Standard) | qNMR (Alternative) | Recommendation |
| Specificity | High (separates isomers) | Very High (structural proof) | Use HPLC for impurity profiling. |
| Sensitivity | High (ppm level impurities) | Low (requires >1% impurity) | Use HPLC for trace analysis. |
| Accuracy | Dependent on Reference Standard | Absolute (Primary Method) | Use qNMR to assay the Reference Standard itself. |
| Throughput | High (Automated) | Low (Manual processing) | Use HPLC for batch release. |
Experimental Protocols
Protocol 1: Self-Validating Purity Assay (HPLC)
This protocol includes a "resolution check" to ensure the method can distinguish the target from its most likely impurity (the para-isomer).
Reagents:
-
Target: 4-(3-Hydroxyphenyl)-4-oxobutanoic acid.
-
Impurity Marker: 4-(4-Hydroxyphenyl)-4-oxobutanoic acid (optional but recommended).
-
Solvents: HPLC-grade Water, Acetonitrile, Formic Acid.
Procedure:
-
Preparation: Dissolve 10 mg of the sample in 10 mL of 50:50 Water:Acetonitrile.
-
System Suitability: Inject a mixture of the Target and the Impurity Marker.
-
Requirement: Resolution (Rs) between the two peaks must be > 1.5.
-
-
Gradient:
-
Analysis: Integrate peaks at 254 nm. Calculate % Area Normalization.
Protocol 2: Derivatization for GC-MS (Alternative Identification)
Since the molecule contains both a carboxylic acid and a phenol, direct GC analysis leads to tailing. Double derivatization is required for robust GC-MS characterization.
Workflow:
-
Methoximation: React 5 mg sample with Methoxyamine HCl in Pyridine (60°C, 1 hr). This protects the ketone group.
-
Silylation: Add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (60°C, 30 min). This protects the -OH and -COOH groups.
-
Analysis: Inject 1 µL into GC-MS (Split 1:20). Look for the molecular ion of the tri-derivatized product.
Synthesis Context & Impurity Origins
Understanding the synthesis route explains why specific characterization standards are needed.
-
Friedel-Crafts Acylation: Direct reaction of Phenol + Succinic Anhydride.
-
Major Product:Para-isomer (Alternative).
-
Minor Product:Meta-isomer (Target).
-
Implication: If the supplier claims "Direct Synthesis," the risk of para-isomer contamination is critical.
-
-
Alternative Route: Grignard reaction of 3-Bromoanisole + Succinic Anhydride
Demethylation.-
Product: High purity Meta-isomer .
-
Implication: This route is preferred for analytical standards but is more expensive.
-
Figure 2: Synthetic origin of the critical para-isomer impurity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 270396, 4-(3-Hydroxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Reich, H. J. (2021). WinPLT: 1H NMR Chemical Shifts of Aromatic Compounds. University of Wisconsin-Madison. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[3][4] Retrieved from [Link]
Sources
- 1. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. scs.illinois.edu [scs.illinois.edu]
Safety Operating Guide
Proper Disposal Procedures: 4-(3-Hydroxyphenyl)-4-oxobutanoic acid
Executive Summary
4-(3-Hydroxyphenyl)-4-oxobutanoic acid (CAS 56872-07-2) is a phenolic keto-acid often used as a pharmaceutical intermediate (e.g., in the synthesis of NSAID metabolites).[1] Proper disposal requires strict adherence to organic waste protocols.[2][3]
Critical Directive: Do NOT dispose of this compound down the drain. Despite containing a carboxylic acid moiety which suggests water solubility, the phenolic structure poses potential aquatic toxicity risks. All waste must be segregated into Non-Halogenated Organic Waste streams for high-temperature incineration.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the material against the following physical and chemical properties to ensure compatibility with your waste stream.
| Property | Specification | Disposal Implication |
| CAS Number | 56872-07-2 | Unique identifier for waste manifests. |
| Physical State | Solid (Crystalline Powder) | Must be dissolved or containerized as solid waste; do not aerosolize. |
| Acidity | Weakly Acidic (Phenol + Carboxyl) | Incompatible with Strong Oxidizers (e.g., Nitric Acid, Perchlorates) and Strong Bases (exothermic reaction). |
| Water Solubility | Low to Moderate | Do not flush. Risk of precipitation in plumbing and aquatic toxicity. |
| GHS Hazards | H315, H319, H335 (Irritant) | Standard PPE (Nitrile gloves, eye protection) is mandatory. |
| RCRA Status | Not P- or U-Listed | Treat as Hazardous Chemical Waste due to phenolic content. |
Personal Protective Equipment (PPE)
This protocol relies on a "Barrier Protection" strategy. The compound is a skin and eye irritant; absorption through skin is possible due to the phenolic ring.
-
Respiratory: N95 mask (for solid handling) or Fume Hood (Class II) operation.
-
Ocular: Chemical splash goggles (ANSI Z87.1 compliant).
-
Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended if dissolving in penetrating solvents like DMSO or DCM.
-
Body: Standard buttoned lab coat and closed-toe shoes.
Disposal Workflows
Select the procedure below that matches the state of your waste.
Scenario A: Solid Waste (Pure Substance)
Applicable for: Expired inventory, excess weighing, or contaminated solids.
-
Containerization: Transfer the solid directly into a wide-mouth high-density polyethylene (HDPE) waste jar.
-
Why? Avoid glass for solids to prevent breakage during compaction/transport.
-
-
Labeling: Affix a hazardous waste label.
-
Constituents: "4-(3-Hydroxyphenyl)-4-oxobutanoic acid, Solid."
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Segregation: Store in the Solid Organic Waste satellite accumulation area.
-
Crucial: Keep away from oxidizer waste bins.[3]
-
Scenario B: Liquid Waste (Solutions)
Applicable for: Reaction mother liquors, HPLC effluent, or dissolved stock solutions.
-
Solvent Assessment: Determine the primary solvent.
-
Halogenated: (e.g., Dichloromethane, Chloroform).
-
Non-Halogenated: (e.g., Methanol, Ethanol, DMSO, Water).
-
-
Consolidation: Pour into the appropriate solvent waste carboy.
-
Note: If the solution is aqueous but contains >1% of the compound, it must go into Organic Waste , not the sink.
-
-
pH Check (Optional but Recommended): If the solution is highly acidic (pH < 2) due to other reagents, neutralize to pH 5–9 before adding to a general organic waste drum to prevent drum corrosion, unless your facility uses dedicated acid-waste streams.
Disposal Logic Diagram
The following decision tree illustrates the correct waste stream selection.
Figure 1: Decision logic for segregating 4-(3-Hydroxyphenyl)-4-oxobutanoic acid waste streams.
Emergency Procedures: Spill Management
In the event of a spill, rapid containment prevents contamination of the lab environment.
-
Isolate: Alert nearby personnel and demarcate the area.
-
PPE Up: Ensure gloves and goggles are on.[4][5] If powder is airborne, wait for settling or wear respiratory protection.[4]
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a bag.
-
Liquid Spill: Surround with absorbent pads or vermiculite.
-
-
Decontamination: Scrub the surface with a mild detergent (soap and water). Do not use bleach (sodium hypochlorite) immediately, as it can react with phenolic compounds to form chlorophenols, which are more toxic.
-
Disposal: Place all cleanup materials (gloves, pads, towels) into the Solid Hazardous Waste bin.
Figure 2: Operational workflow for spill remediation.
Regulatory Compliance & "Cradle-to-Grave"
While 4-(3-Hydroxyphenyl)-4-oxobutanoic acid is not explicitly listed on the RCRA "P" or "U" lists (40 CFR § 261.33), it must be managed as a hazardous waste based on the "Mixture Rule" and "Derived-From Rule" if mixed with listed solvents.
-
Generator Responsibility: You are responsible for the waste until it is destroyed.
-
Prohibited Actions:
-
Dilution: Diluting the substance to pour it down the drain is a violation of EPA regulations.
-
Evaporation: Do not leave containers open in the fume hood to evaporate solvents.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 270396, 4-(3-Hydroxyphenyl)-4-oxobutanoic acid. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]
Sources
Personal protective equipment for handling 4-(3-Hydroxyphenyl)-4-oxobutanoic acid
Executive Summary & Rapid Response Data
This guide defines the operational safety standards for handling 4-(3-Hydroxyphenyl)-4-oxobutanoic acid (CAS: 56872-07-2). While often categorized as a standard organic intermediate, its structural combination of a phenolic hydroxyl group and a keto-acid moiety necessitates a safety protocol that bridges the gap between corrosive phenols and irritant organic acids.
Immediate Action Card:
| Parameter | Specification |
| CAS Number | 56872-07-2 |
| Physical State | Solid (Crystalline Powder) |
| Primary Hazards | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2] Irritant) |
| Critical PPE | Nitrile Gloves (0.11mm+), Safety Glasses w/ Side Shields, Lab Coat, Fume Hood. |
| Spill Response | Damp wipe (avoid dust). Do not use compressed air. |
| Incompatibility | Strong oxidizing agents, Strong bases.[3][4] |
Hazard Mechanics & Risk Assessment
To ensure safety, we must understand the causality of the hazard, not just the classification.
The "Phenolic-Acid" Dual Threat
-
Respiratory Irritation (H335): As a solid powder, the primary vector of exposure is inhalation. Upon contact with mucous membranes (lungs/sinus), the carboxylic acid group (
) protonates moisture, lowering local pH and causing immediate irritation. -
Dermal Absorption Potential: While GHS classification currently lists it as H315 (Irritant), the presence of the phenolic moiety (
on the benzene ring) suggests a potential for transdermal absorption similar to, though likely less potent than, pure phenol.-
Scientific Insight: Phenolic compounds can act as local anesthetics, meaning a researcher might not feel a burn immediately upon contact.[5] This "silent permeation" requires us to treat skin protection as a priority, regardless of the mild H315 rating.
-
Personal Protective Equipment (PPE) Specifications
The following PPE selection is based on permeation resistance data for phenolic acids and organic solids.
A. Hand Protection: The "Breakthrough" Standard
Standard latex gloves are insufficient due to poor chemical resistance against organic acids.
-
Primary Barrier: Nitrile Rubber (NBR) .
-
Minimum Thickness: 0.11 mm (4 mil).
-
Protocol:
-
Incidental Contact: Single nitrile glove is acceptable for weighing small (<1g) quantities.
-
Prolonged Handling: For synthesis or handling stock solutions (>100mL), employ Double Gloving (colored nitrile under white nitrile) to visually detect tears or breakthrough.
-
B. Respiratory Protection: Engineering Controls First
-
Primary Control: Chemical Fume Hood.[5][6] All open-vessel handling (weighing, transfer, solubilization) must occur here.
-
Secondary Control (If Hood Unavailable): NIOSH-certified N95 or P100 particulate respirator.
-
Why: The H335 hazard implies that dust control is critical. Surgical masks offer zero protection against chemical irritants.
-
C. Eye & Body Protection[4][5][6][7][8]
-
Eyes: Safety glasses with side shields (ANSI Z87.1 compliant).
-
Escalation: If generating fine dust outside a hood (not recommended), switch to unvented chemical goggles to prevent dust migration behind the lens.
-
-
Body: Standard cotton/poly lab coat. Ensure wrist cuffs are tight or tucked under gloves to bridge the "wrist gap."
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on operational state and engineering controls.
Operational Workflow: Step-by-Step
This protocol is designed to minimize static discharge (scattering powder) and prevent surface contamination.
Phase 1: Preparation
-
Static Check: Ensure the balance is grounded. Use an ionizing bar if the powder is "flyaway" (common with dry keto-acids).
-
Solvent Prep: Pre-measure solvents (e.g., DMSO, Methanol) before opening the solid container to minimize the time the chemical is exposed to air.
Phase 2: Weighing & Transfer
-
Open: Place the container deep in the fume hood (at least 6 inches back).
-
Transfer: Use a disposable anti-static weighing boat.
-
Technique: Do not pour.[7] Use a clean spatula.
-
-
Clean: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent crystal buildup (which can compromise the seal).
Phase 3: Solubilization
-
Caution: Dissolving acidic solids in basic media (e.g., Sodium Bicarbonate solution) will generate
gas. -
Step: Add solid to solvent slowly. If using a base, add the solid in portions to control foaming.
Handling Workflow Diagram
Figure 2: Operational sequence emphasizing immediate contamination control.
Disposal & Emergency Procedures
Waste Management[6]
-
Classification: Hazardous Chemical Waste.[6]
-
Stream: Organic Acid Waste (if dissolved in organic solvent) or Aqueous Acid Waste.
-
Labeling: Must explicitly state "Contains Phenols" if applicable, as some waste contractors require segregation of phenols from standard organic acids.
Accidental Release Measures
-
Dry Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water or PEG-400) to dampen, then scoop into a waste bag.
-
Skin Contact:
-
Wash immediately with soap and copious water for 15 minutes.[4]
-
Note: Unlike pure phenol, PEG-400 is not strictly mandated for this derivative, but it is a superior decontamination agent if available.
-
-
Eye Contact: Flush for 15 minutes holding eyelids open. Seek medical attention immediately (H319).
References
-
Angene Chemical . (2025).[2][8][9][10][11] Safety Data Sheet: 4-(3-Hydroxyphenyl)-4-oxobutanoic acid. Retrieved from (Verified via Search 1.5).
-
PubChem . (2025).[10] Compound Summary: 4-(3-Methoxyphenyl)-4-oxobutanoic acid (Structural Analog). National Library of Medicine. Retrieved from .
-
Sigma-Aldrich . (2025).[10][11] Safety Data Sheet: 4-(4-Hydroxyphenyl)butan-2-one (Phenolic Ketone Analog). Retrieved from .
-
Yale Environmental Health & Safety . (2023). Phenol Standard Operating Procedure. Retrieved from .
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. angenechemical.com [angenechemical.com]
- 3. nj.gov [nj.gov]
- 4. ehs.berkeley.edu [ehs.berkeley.edu]
- 5. ehs.ucr.edu [ehs.ucr.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-(3-Methoxyphenyl)-4-oxobutanoic acid | C11H12O4 | CID 2759694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
